Sorbicillin
Description
Historical Discovery and Early Characterization
The journey of sorbicillin began with its unexpected discovery during the early days of antibiotic research.
This compound was first isolated in 1948 from the fungus Penicillium notatum, the same species famous for producing penicillin. nih.govresearchgate.netrsc.orgox.ac.ukacs.orgpbs.org Its discovery was somewhat serendipitous, as it was initially considered a yellow pigment contaminating penicillin cultures. asm.orgchalmers.senih.gov In the decades following its initial discovery, this compound and related compounds have been isolated from various other fungal genera, including Trichoderma, Acremonium, and Aspergillus. nih.govasm.orgresearchgate.net These fungi have been sourced from both terrestrial and marine environments. rsc.orgfrontiersin.org
Table 1: Early Isolation of this compound from Fungal Sources
| Year | Fungal Source | Key Findings |
| 1948 | Penicillium notatum | Initial isolation and characterization of this compound. nih.govresearchgate.netrsc.org |
| 1992 | Trichoderma sp. | First report of this compound and related compounds from this genus. rsc.org |
| Post-1992 | Various fungi | Isolation from genera such as Acremonium and Aspergillus. asm.orgresearchgate.net |
Early biosynthetic hypotheses proposed that this compound is a key precursor to the more complex members of its family. researchgate.netrsc.org Subsequent studies using stable isotope labeling with [1-¹³C] and [1,2-¹³C₂] labeled sodium acetate (B1210297) confirmed the hexaketide origin of sorbicillinoids. rsc.orgresearchgate.net This established that the sorbicillinoid family originates from the polyketide pathway. researchgate.netrsc.org The biosynthesis involves two polyketide synthases, SorA and SorB, which are responsible for creating the initial this compound and dihydrothis compound (B3285229) structures. nih.govresearchgate.net An FAD-dependent monooxygenase, SorC, then converts these precursors into sorbicillinol and dihydrosorbicillinol, respectively. nih.govresearchgate.net
Initial Isolation from Fungal Sources
Overview of Sorbicillinoid Structural Diversity
The sorbicillinoid family is notable for its remarkable structural variety, which arises from the different ways the basic this compound unit can be modified and combined. These compounds are broadly categorized into monomeric, oligomeric (dimeric and trimeric), and hybrid structures. nih.govfrontiersin.org
Monomeric sorbicillinoids are the fundamental building blocks of this class of compounds. nih.gov They consist of a single this compound-derived unit and can feature various modifications, such as hydroxylations and oxidations. nih.govasm.org Examples of monomeric sorbicillinoids include this compound itself, sorbicillinol, and dihydrothis compound. nih.govnih.gov Some monomeric sorbicillinoids possess a cyclic sorbyl chain, which is an uncommon structural feature. nih.gov
Oligomeric sorbicillinoids are formed through the combination of two or three monomeric units. nih.gov
Dimeric Sorbicillinoids (Bisorbicillinoids): These compounds are formed from two monomeric sorbicillinoid units, often through intermolecular Diels-Alder or Michael reactions. nih.gov Bisorbicillinoids represent a major group within the sorbicillinoid family. nih.gov
Trimeric Sorbicillinoids: These are rarer and more complex structures composed of three sorbicillinoid monomers. frontiersin.org The discovery of trisorbicillinone E, a novel trimeric sorbicillinoid, highlights the ongoing discovery of new and complex structures within this class. frontiersin.org
Hybrid sorbicillinoids are formed when a sorbicillinoid monomer reacts with a non-sorbicillinoid molecule. nih.gov For instance, sorbicillfurans A and B are thought to be derived from the precursor sorbicillinol reacting with furfuryl alcohol through a Diels-Alder reaction. nih.gov Nitrogen-containing sorbicillinoids, such as sorbicillactones A and B, are another example of hybrid structures, representing the first sorbicillinoid alkaloids discovered. researchgate.net
Table 2: Classification of Sorbicillinoid Structures
| Classification | Description | Examples |
| Monomeric | Single this compound-derived unit. | This compound, Sorbicillinol, Dihydrothis compound. nih.govnih.gov |
| Dimeric | Two sorbicillinoid units combined. | Bisorbicillinoids. nih.gov |
| Trimeric | Three sorbicillinoid units combined. | Trisorbicillinone E. frontiersin.org |
| Hybrid | Sorbicillinoid unit combined with a non-sorbicillinoid molecule. | Sorbicillfurans, Sorbicillactones. nih.govresearchgate.net |
Oligomeric Classifications (Dimeric, Trimeric)
General Significance in Natural Product Research
The sorbicillinoid class of compounds holds considerable significance in natural product research due to a combination of their structural novelty, diverse biological activities, and intriguing biosynthetic pathways. This has made them attractive subjects for discovery, mechanistic studies, and synthetic chemistry.
Structural Diversity and Complexity
A primary reason for the significance of sorbicillinoids is their remarkable structural diversity. Starting from the simple monomer this compound, fungi elaborate this precursor into a wide array of more complex molecules. rsc.org This diversification largely stems from the oxidative dearomatization of this compound to form sorbicillinol, a highly reactive intermediate. frontiersin.orgacs.org Sorbicillinol and its derivatives can then undergo various spontaneous or enzyme-catalyzed reactions, including Diels-Alder and Michael addition reactions, to form intricate dimeric and trimeric structures. frontiersin.orgacs.org
The family is broadly categorized based on its structural complexity:
Monomeric sorbicillinoids : These include this compound itself and its direct derivatives, which may be modified by hydroxylation or reduction. rsc.org
Dimeric sorbicillinoids (Bisorbicillinoids) : The largest group, formed by the dimerization of two monomeric units. nih.govmdpi.com Examples include bisorbicillinol (B1251765) and trichodimerol (B141336). acs.orgmdpi.com
Trimeric sorbicillinoids : More complex molecules composed of three this compound units, such as trisorbicillinone E. frontiersin.org
Hybrid sorbicillinoids : Structures where a sorbicillinoid moiety is joined to a different type of molecular scaffold. nih.govnih.gov A notable example is sorbicillactone A, the first nitrogen-containing sorbicillinoid. researchgate.net
This structural variety makes the sorbicillinoid family a rich source of novel chemical entities and a fascinating case study in the chemical creativity of nature.
Broad Spectrum of Bioactivities
Sorbicillinoids exhibit a wide range of pharmaceutically relevant biological activities, making them attractive candidates for drug discovery and agrochemical development. rsc.orgnih.govresearchgate.net The diverse activities are often linked to their unique structural features. researchgate.net Key reported bioactivities include:
Cytotoxic Activity : Many sorbicillinoids have shown toxicity against various cancer cell lines. rsc.orgnih.gov Sorbicillactone A, for instance, exhibits potent activity against leukemic cells. researchgate.net
Antimicrobial and Antiviral Activity : The class includes compounds with antibacterial and antifungal properties. nih.govmdpi.com Sorbicillactone A has also been reported to have anti-HIV activity. researchgate.net
Anti-inflammatory Activity : this compound and its analogues are known to be potent anti-inflammatory agents. rsc.orgmedchemexpress.com Compounds like bisvertinol (B1233759) act as potent antagonists of prostaglandins. acs.org
Antioxidant and Radical Scavenging Activity : Some sorbicillinoids, particularly dimeric forms like bisorbicillinol, are effective radical scavengers. acs.orgmdpi.com
Enzyme Inhibition : Certain members of the family have been found to inhibit specific enzymes, such as α-glucosidase and acetylcholinesterase. nih.govnih.gov
Table 1: Selected Biological Activities of Sorbicillinoids
| Biological Activity | Example Compound(s) | Significance |
|---|---|---|
| Cytotoxic / Anti-cancer | This compound, Sorbicillactone A | Potential for developing new anticancer agents. nih.govrsc.orgresearchgate.net |
| Anti-inflammatory | This compound, Bisvertinol | Source of leads for treating inflammatory diseases. acs.orgmedchemexpress.com |
| Antimicrobial | Saturnispol F, Acresorbicillinol B & C | Potential for new antibiotics to combat drug resistance. nih.govmdpi.com |
| Antioxidant | Bisorbicillinol, Bisorbibetanone | Applications in diseases linked to oxidative stress. mdpi.com |
| Antiviral (Anti-HIV) | Sorbicillactone A | Potential lead for new antiviral therapies. researchgate.net |
Model for Biosynthetic Studies
The generation of such a diverse family of molecules from a single precursor makes sorbicillinoids a compelling model for studying fungal secondary metabolism. Research has led to the identification of the conserved "SOR" gene cluster in fungi like Penicillium chrysogenum and Trichoderma reesei. frontiersin.orgresearchgate.net This cluster contains the genes for the key enzymes responsible for building the this compound core and modifying it.
Key discoveries in sorbicillinoid biosynthesis include:
The involvement of two distinct polyketide synthases (PKSs), SorA and SorB, in constructing the initial hexaketide chain. frontiersin.orgresearchgate.net
The crucial role of a FAD-dependent monooxygenase, SorC, which performs the oxidative dearomatization of this compound to the key intermediate, sorbicillinol. frontiersin.orgacs.org
The function of other enzymes, such as the dehydrogenase Sor4, in further modifying the core structure. frontiersin.org
Understanding these biosynthetic pathways and their regulation provides fundamental insights into how fungi produce complex natural products. researchgate.net This knowledge creates opportunities for synthetic biology and biochemical engineering to increase the yield of desired compounds or even generate novel, "unnatural" sorbicillinoids by manipulating these pathways. nih.gov
Platform for Chemical Synthesis
The unique and complex architectures of sorbicillinoids, especially the dimeric and trimeric members with their bridged ring systems, present significant challenges and inspiration for synthetic organic chemists. rsc.orgnih.gov The pursuit of the total synthesis of these natural products drives the development of new synthetic methodologies and strategies. nih.govtum.de
The significance in this area includes:
Target for Total Synthesis : The structural complexity of compounds like sorbiterrin A and bisorbicillinol makes them attractive targets to test the limits of modern synthetic chemistry. nih.govtum.de
Biomimetic Synthesis : Researchers often draw inspiration from the proposed biosynthetic pathways (biomimicry) to design elegant and efficient synthetic routes. nih.gov For example, syntheses may replicate the key Diels-Alder or Michael reactions that nature uses to dimerize sorbicillinol. frontiersin.org
Chemo-enzymatic Approaches : The discovery of the biosynthetic enzymes has enabled chemo-enzymatic strategies, where enzymes like SorC are used as biocatalysts to perform key steps in a synthetic sequence, combining the selectivity of biology with the flexibility of chemistry. nih.govtum.de
Structure
2D Structure
3D Structure
Properties
CAS No. |
79950-85-9 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(2E,4E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H16O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h4-8,16-17H,1-3H3/b5-4+,7-6+ |
InChI Key |
RKKPUBAAIGFXOG-YTXTXJHMSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)C1=C(C(=C(C(=C1)C)O)C)O |
Canonical SMILES |
CC=CC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |
Synonyms |
(2E,4E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)-2,4-hexadien-1-one 3-hydroxy-2,4-dimethyl-6-(1-oxo-hexa-2,4-dienyl)phenol sorbicillin |
Origin of Product |
United States |
Biosynthesis of Sorbicillin and Sorbicillinoids
Polyketide Assembly Mechanism
The formation of the fundamental sorbicillin structure is a multi-step process involving the condensation of simple acetate (B1210297) units into a more complex hexaketide backbone. This assembly is a hallmark of polyketide biosynthesis and relies on the coordinated action of specialized enzymes.
Acetate Incorporation and Hexaketide Formation
The biosynthesis of sorbicillinoids begins with the incorporation of acetate units, derived from acetyl-CoA and malonyl-CoA, to form a hexaketide chain, a molecule composed of six ketone or modified ketone groups. tandfonline.comrsc.org Isotope labeling studies have been instrumental in confirming that the carbon skeleton of these compounds is of polyketide origin. tandfonline.comrsc.org This process involves a series of condensation reactions, building the chain two carbons at a time. The resulting hexaketide is the foundational precursor for the entire family of sorbicillinoids. tandfonline.comrsc.orgmdpi.comnih.gov
Role of Iterative Polyketide Synthases (iPKS)
The assembly of the hexaketide backbone is catalyzed by iterative polyketide synthases (iPKS). rsc.orgresearchgate.netpnas.org Unlike modular PKSs, which have separate domains for each step of chain extension, iPKSs use their catalytic domains repeatedly. In the case of sorbicillinoids, two distinct iPKS enzymes, a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS), work in concert. rsc.orgnih.govrsc.org This collaboration between multiple iPKSs adds a layer of complexity and allows for the generation of diverse chemical structures. pnas.org The HR-PKS is responsible for the initial steps, creating a triketide intermediate that is then passed to the NR-PKS for further extension and modification to form the final hexaketide. nih.govrsc.org
Genetic Basis of Sorbicillinoid Biosynthesis
The production of sorbicillinoids is encoded by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The identification and characterization of these clusters have provided significant insights into the molecular mechanisms governing the synthesis of these complex natural products.
Identification of Biosynthetic Gene Clusters (BGCs)
Sorbicillinoid biosynthetic gene clusters have been identified in various filamentous fungi, including Penicillium chrysogenum, Trichoderma reesei, and Acremonium chrysogenum. rsc.orgmdpi.comfrontiersin.orgrug.nl These clusters typically contain the genes for the core biosynthetic enzymes, as well as regulatory and transport proteins. rug.nlnih.gov The BGC in P. chrysogenum, for instance, includes genes for two polyketide synthases (sorA and sorB), a monooxygenase (sorC), an oxidoreductase (sorD), two transcription factors (sorR1 and sorR2), and a transporter (sorT). nih.govresearchgate.net The discovery of these BGCs has been facilitated by genome mining and bioinformatics tools like antiSMASH and SMURF, which can predict secondary metabolite gene clusters based on conserved domains. mdpi.comnih.gov
Characterization of Key Biosynthetic Enzymes
Within the sorbicillinoid BGC, several key enzymes play pivotal roles in the construction of the final molecule. The most crucial of these are the polyketide synthases, which are responsible for building the carbon framework.
SorA is a highly reducing iterative polyketide synthase (HR-iPKS) and is one of the two PKS enzymes essential for sorbicillinoid biosynthesis. rsc.orgnih.govnih.gov In P. chrysogenum, SorA is encoded by the sorA gene (also referred to as pks13 or Pc21g05080). nih.govnih.gov Deletion of the sorA gene completely abolishes the production of all this compound-related compounds, confirming its critical role in the pathway. nih.govnih.gov
SorA is responsible for the initial phase of polyketide assembly. rsc.orgfrontiersin.org It catalyzes the condensation of three acetate units to form a triketide intermediate. rsc.orgfrontiersin.org The functionality of its enoylreductase (ER) domain determines whether a saturated or unsaturated polyketide chain is produced, leading to either dihydrothis compound (B3285229) or this compound, respectively. researchgate.netnih.gov The domain organization of SorA typically includes a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and enoylreductase (ER) domain, reflecting its function as a highly reducing PKS. rsc.orgresearchgate.net
Table 1: Key Enzymes in Sorbicillinoid Biosynthesis
| Enzyme | Gene | Organism | Function |
|---|---|---|---|
| SorA | sorA / pks13 | Penicillium chrysogenum | Highly reducing iterative polyketide synthase; synthesizes the initial triketide. rsc.orgnih.govnih.gov |
| SorB | sorB / pks12 | Penicillium chrysogenum | Non-reducing iterative polyketide synthase; extends the triketide to a hexaketide. rsc.orgnih.govnih.gov |
| SorC | sorC | Penicillium chrysogenum | FAD-dependent monooxygenase; converts this compound to sorbicillinol. mdpi.comnih.gov |
| SorD | sorD | Penicillium chrysogenum | Oxidoreductase; involved in the conversion to oxosorbicillinol (B1248106). nih.gov |
| SorR1 | sorR1 | Penicillium chrysogenum | Transcriptional activator. nih.govresearchgate.net |
| SorR2 | sorR2 | Penicillium chrysogenum | Transcriptional repressor. nih.govresearchgate.net |
| SorT | sorT | Penicillium chrysogenum | MFS transporter. nih.govresearchgate.net |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetate |
| Acetyl-CoA |
| Bisorbicillinol (B1251765) |
| Dihydrothis compound |
| Malonyl-CoA |
| Oxosorbicillinol |
| This compound |
| Sorbicillinol |
Polyketide Synthase B (SorB)
The biosynthesis of the this compound backbone is a collaborative effort between two polyketide synthases, SorA and SorB. SorA, a highly reducing PKS, iteratively combines three acetyl-CoA units. uniprot.org The growing polyketide chain is then transferred to SorB, a non-reducing PKS. uniprot.orgresearchgate.net SorB adds three more acetyl-CoA units and performs two methylations. uniprot.org The final polyketide is released from SorB as an aldehyde, which then undergoes a spontaneous cyclization to form either this compound or 2',3'-dihydrothis compound. uniprot.org The functionality of the enoylreductase (ER) domain within SorA determines whether the final product is this compound or its dihydrogenated counterpart. researchgate.netnih.gov Gene deletion studies have confirmed that both SorA and SorB are essential for the production of sorbicillinoids. nih.govresearchgate.net
FAD-Dependent Monooxygenase (SorC)
Following the synthesis of the initial this compound scaffold by SorA and SorB, the FAD-dependent monooxygenase, SorC, plays a crucial role in the diversification of sorbicillinoids. nih.govnih.gov SorC catalyzes the oxidative dearomatization of this compound and 2',3'-dihydrothis compound. acs.orgfrontiersin.org This reaction introduces a hydroxyl group and disrupts the aromaticity of the ring, leading to the formation of the highly reactive intermediates sorbicillinol and 2',3'-dihydrosorbicillinol, respectively. acs.orgfrontiersin.org
Structural and mechanistic studies of SorC from Penicillium chrysogenum have revealed that it is a class A monooxygenase. acs.org The enzyme utilizes a "flavin out" conformation to facilitate substrate entry and positions this compound in a specific orientation for enantioselective oxidative dearomatization. acs.org This step is considered a key branching point in the biosynthetic pathway, as the resulting sorbicillinol is a versatile precursor for the formation of various dimeric sorbicillinoids through Diels-Alder and Michael addition reactions. researchgate.netacs.org The optimal pH for SorC activity is between 6 and 7, and the enzyme exhibits a maximum melting temperature of 59°C. acs.org
Oxidoreductase/Dehydrogenase (SorD)
The oxidoreductase SorD is another key tailoring enzyme in the sorbicillinoid biosynthetic pathway. nih.govnih.gov Its primary function is the conversion of sorbicillinol to oxosorbicillinol. uniprot.orgnih.gov Studies involving the deletion of the sorD gene in P. chrysogenum resulted in the accumulation of sorbicillinol and the absence of oxosorbicillinol, confirming the role of SorD in this oxidative step. researchgate.net In Trichoderma reesei, the homolog Sor4 has been proposed to reduce 2',3'-dihydrosorbicillinol to sorbicillinol. frontiersin.org Structural analysis of SorD from P. chrysogenum bound to this compound has provided insights into its catalytically active conformation. acs.org
Transcriptional Regulation of Biosynthetic Pathway Genes (SorR1, SorR2)
The expression of the sorbicillinoid biosynthetic genes is tightly controlled by two transcriptional regulators, SorR1 and SorR2. nih.govnih.gov Research in P. chrysogenum has shown that SorR1 functions as a transcriptional activator. nih.gov Deletion of the sorR1 gene leads to the complete abolishment of expression for the entire this compound biosynthesis gene cluster, resulting in a lack of sorbicillinoid production. nih.gov
Conversely, SorR2 appears to act as a repressor that controls the expression of sorR1. nih.gov While the precise mechanism is still under investigation, it is proposed that SorR1 and SorR2 work in concert to orchestrate the biosynthesis of sorbicillinoids. researchgate.net A similar regulatory system involving two transcription factors has also been observed in the homologous cluster in T. reesei. researchgate.net
Autoinduction Mechanisms in Sorbicillinoid Production
A fascinating aspect of sorbicillinoid biosynthesis is its regulation through an autoinduction mechanism. nih.govuni.lu The products of the pathway, the sorbicillinoids themselves, act as signaling molecules that stimulate the expression of the biosynthetic genes. nih.gov This was demonstrated in a non-producing strain of P. chrysogenum which, when fed with a sorbicillinoid-containing medium, showed a significant increase in the expression of all the sorbicillinoid biosynthetic genes. nih.gov
This autoinduction is dependent on the transcriptional activator SorR1. nih.gov Further experiments showed that overproduction of SorR1 led to elevated expression of the pathway genes, which was further enhanced by the addition of sorbicillinoids. nih.gov This positive feedback loop ensures a robust production of sorbicillinoids once biosynthesis is initiated. researchgate.net The inactivation of the initial PKS enzymes, SorA and SorB, and the subsequent halt in sorbicillinoid production, leads to a decrease in the expression of the biosynthetic genes, further highlighting the importance of this autoinduction process. mdpi.com
Post-Polyketide Modification Pathways
Following the initial creation of the polyketide backbone by the polyketide synthases, a series of modifications occur to generate the vast diversity of sorbicillinoid structures.
Oxidative Dearomatization Reactions
A pivotal step in the post-polyketide modification of this compound is oxidative dearomatization. researchgate.netacs.org This reaction is catalyzed by the FAD-dependent monooxygenase, SorC. nih.govnih.gov SorC introduces a hydroxyl group onto the aromatic ring of this compound or dihydrothis compound, breaking its aromaticity and forming the highly reactive intermediates, sorbicillinol and dihydrosorbicillinol, respectively. acs.orgfrontiersin.org
This enzymatic transformation is crucial as it imparts dual diene and dienophile characteristics to the sorbicillinol molecule. acs.org This reactivity allows sorbicillinol to undergo spontaneous or enzyme-catalyzed Diels-Alder and Michael addition reactions, leading to the formation of a wide array of dimeric and hybrid sorbicillinoids. researchgate.netacs.org The enantioselective nature of the SorC-catalyzed dearomatization ensures the stereospecific synthesis of these complex molecules. acs.orgtu-dresden.de
Stereoselective Cyclization Events
A pivotal step in the biosynthesis of virtually all sorbicillinoids is the formation of the highly reactive intermediate, sorbicillinol (2a). nih.govtum.de This process involves the oxidative dearomatization of the precursor this compound (1a). tum.dersc.orgresearchgate.net This transformation is catalyzed by the FAD-dependent monooxygenase SorbC, an enzyme found within the sorbicillinoid biosynthetic gene cluster in fungi like Penicillium chrysogenum. nih.govtum.dersc.orguni-hannover.de
The SorbC-catalyzed reaction is characterized by its remarkable regio- and stereocontrol. tum.dersc.orgnih.gov The enzyme facilitates the ortho-hydroxylation of this compound at the C5 position, leading to the formation of (S)-sorbicillinol. rsc.orgacs.org Structural analysis of SorbC reveals that the substrate, this compound, is positioned in a "pro-S" configuration within the active site, which is ideal for the subsequent enantioselective oxidative dearomatization. acs.org This enzymatic control is crucial, as it produces the specific stereoisomer of sorbicillinol needed for subsequent biosynthetic steps. nih.govacs.org The resulting sorbicillinol is unstable but possesses the dual characteristics of a diene and a dienophile, making it prone to a variety of dimerization reactions. acs.orgnih.govresearchgate.net The enzymatic synthesis of sorbicillinol is considered a superior method for producing this key intermediate with high stereoselectivity compared to chemical synthesis methods. tum.denih.gov
Dimerization Mechanisms
The high reactivity of sorbicillinol is the foundation for the formation of oligomeric sorbicillinoids. rsc.org Its structure allows it to participate in several types of cycloaddition and addition reactions, leading to a vast diversity of dimeric and even trimeric structures. rsc.orgnih.govresearchgate.net
Diels-Alder [4+2] cycloadditions are a common mechanism for the dimerization of sorbicillinoid monomers. rsc.orgresearchgate.net Sorbicillinol can act as both a diene and a dienophile, allowing it to react with itself or other monomers. researchgate.net This reactivity leads to the formation of the characteristic bicyclo[2.2.2]octane scaffold found in many dimeric sorbicillinoids. rsc.orgresearchgate.net
A prominent example is the formation of bisorbicillinol, which results from an intermolecular Diels-Alder reaction between two sorbicillinol units. acs.orgnih.govd-nb.info Another group of dimers, the sorbiquinols, are formed through a Diels-Alder reaction where the sorbyl side chain of one monomer acts as the dienophile. rsc.org While these reactions can occur spontaneously, evidence suggests enzymatic involvement in some cases. The flavin-dependent monooxygenase SorD has been shown to catalyze intermolecular Diels-Alder reactions in vivo. researchgate.netnih.gov The choice of solvent can also influence the reaction pathway in chemoenzymatic syntheses; for instance, using acetone (B3395972) as a co-solvent favors the Diels-Alder dimerization of sorbicillinol to yield bisorbicillinol. beilstein-journals.orgresearchgate.netnih.gov
In addition to Diels-Alder reactions, sorbicillinol's cyclic dienone structure enables it to act as both a Michael acceptor and donor, facilitating dimerization through Michael-type additions. rsc.orgresearchgate.netresearchgate.net This type of reaction leads to the formation of complex, often cage-like, sorbicillinoid structures. rsc.orgresearchgate.net
Notable examples of dimers formed through this mechanism include the bisvertinols and the structurally sophisticated trichodimerol (B141336). acs.orgnih.govresearchgate.net The biosynthesis of trichodimerol is proposed to involve a double Michael addition between two sorbicillinol units. tum.de The formation of these dimers can also be controlled in synthetic environments. For example, using dimethylformamide (DMF) as a co-solvent in chemoenzymatic reactions promotes the Michael addition cascade, leading to trichodimerol. beilstein-journals.orgnih.gov
Ketalization reactions often follow Michael additions and are crucial for the formation of the most complex, cage-like sorbicillinoid architectures. rsc.org In the biosynthesis of trichodimerol, after the initial Michael additions, subsequent ketalization occurs between hydroxyl and carbonyl functionalities of the two sorbicillinol units, creating the final cage-like structure. tum.detandfonline.com This combination of Michael additions and ketalizations is also observed in the formation of other intricate sorbicillinoids, including trimeric structures like trisorbicillinone A. rsc.org
Michael-Type Additions
Other Derivatization Reactions (e.g., Reduction, Hydroxylation)
The structural diversity of the sorbicillinoid family is further expanded by various derivatization reactions that modify the core structure or its side chains. rsc.org
Reduction: A common modification is the reduction of the 2',3'-double bond in the sorbyl side chain, leading to 2',3'-dihydro analogues. rsc.org For example, this compound can be reduced to 2',3'-dihydrothis compound. nih.govfrontiersin.org This reduction is believed to be catalyzed by an enoyl reductase (ER) domain within the polyketide synthase (PKS) SorbA during the assembly of the sorbyl side chain. rsc.org This reduced precursor can then undergo the same oxidative dearomatization by SorbC to form 2',3'-dihydrosorbicillinol. uni-hannover.denih.govfrontiersin.org
Hydroxylation: Hydroxylation can occur at different positions on the sorbicillinoid scaffold. rsc.org The FAD-dependent monooxygenase SorC is responsible for the key hydroxylation that forms sorbicillinol, and the flavin-dependent oxidase SorD can further oxidize sorbicillinol to oxosorbicillinol. rsc.orgacs.orgnih.gov Hydroxylation can also occur on the sorbyl side chain, producing 6'-hydroxy derivatives. rsc.org The exact timing and the specific enzyme responsible for this side-chain hydroxylation have not been fully elucidated, though it is suggested to occur at the this compound stage. rsc.org
Structural Elucidation and Chemodiversity of Sorbicillinoids
Advanced Spectroscopic Techniques for Structural Assignment
The definitive identification of sorbicillinoid structures is accomplished through a combination of powerful spectroscopic and spectrometric methods. acs.orgnih.gov This multi-faceted approach ensures the accurate assignment of the complex, often highly oxygenated, and stereochemically rich structures characteristic of this natural product family. frontiersin.orgrug.nl
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for sorbicillinoids. stanford.edu One-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information about the chemical environment of protons and carbons within the molecule, respectively. scielo.brnih.gov For instance, the ¹H NMR spectrum of a sorbicillinoid typically reveals characteristic signals for olefinic protons in the sorbyl side chain, as well as various methyl, methylene, and methine protons throughout the core structure. frontiersin.orgmdpi.com The ¹³C NMR spectrum complements this by identifying the number and type of carbon atoms, including carbonyls, olefinic carbons, and sp³-hybridized carbons. mdpi.commdpi.com
Detailed analysis of NMR data from various sorbicillinoids has led to the characterization of numerous novel structures. The data below for selected monomeric sorbicillinoids illustrates the typical chemical shifts observed.
| Compound Name | Key ¹H NMR Signals (δH in ppm, J in Hz) | Key ¹³C NMR Signals (δC in ppm) | Source |
|---|---|---|---|
| Acremosorbicillinoid B | 7.25 (dd, 15.3, 10.6, H-11), 6.42 (dd, 15.3, 10.6, H-10), 6.13 (d, 15.3, H-9), 1.84 (d, 6.8, H₃-13) | 199.3 (C-1), 170.8 (C-5), 147.2 (C-11), 127.3 (C-10), 18.6 (C-13) | nih.gov |
| Citrinsorbicillinol A | 7.31 (dd, J = 15.4, 10.4 Hz, 1H), 6.47 (dd, J = 15.4, 10.4 Hz, 1H), 6.22 (d, J = 15.4 Hz, 1H), 2.12 (s, 3H) | 197.8, 194.5, 172.9, 147.9, 142.3, 130.3, 129.5, 113.6, 105.7, 103.5, 18.7, 7.8 | frontiersin.org |
| Citrinsorbicillinol C | 6.01 (s, 1H), 4.15 (q, J = 7.1 Hz, 2H), 2.22 (s, 3H), 1.83 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H) | 198.8, 171.1, 166.7, 118.8, 111.4, 61.2, 14.4, 12.3, 8.2 | nih.gov |
| Trichoreeseione B | 7.12 (d, J = 15.6 Hz, 1H), 6.18-6.10 (m, 2H), 5.81 (d, J = 11.4 Hz, 1H), 1.80 (s, 3H) | 197.7 (C-4), 184.4 (C-1), 181.8 (C-7), 146.5 (C-11), 129.8 (C-10) | frontiersin.org |
High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), is indispensable for determining the elemental composition of a compound. frontiersin.orgfrontiersin.org This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). nih.govnih.gov By comparing the experimentally measured accurate mass to calculated masses of potential chemical formulas, the molecular formula can be unambiguously established. mdpi.comnih.gov This information is crucial as it defines the number of atoms of each element present and the total degrees of unsaturation in the molecule, providing a fundamental constraint for structure elucidation. frontiersin.orgmdpi.com For example, the molecular formula of saturnispol A was determined to be C₂₈H₃₄O₁₀ based on its HRESIMS data, which showed a deprotonated molecule at m/z 529.2069 [M-H]⁻. mdpi.com Similarly, the formula for acremosorbicillinoid A (C₂₁H₂₈O₅) was deduced from a sodium adduct ion at m/z 383.1833 [M+Na]⁺. frontiersin.org
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the functional groups and chromophores within a sorbicillinoid. mdpi.comfrontiersin.org The UV-Vis spectrum reveals the presence of conjugated systems, such as polyenes and enones, which are characteristic features of the sorbicillinoid scaffold. nih.govfrontiersin.org The wavelength of maximum absorption (λmax) is indicative of the extent of the conjugated π-electron system. frontiersin.org
IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies. frontiersin.org For sorbicillinoids, IR spectra typically show characteristic absorption bands (νmax) for hydroxyl groups (around 3400 cm⁻¹) and carbonyl groups (ketones, esters, or carboxylic acids, typically in the 1650-1750 cm⁻¹ region). nih.govmdpi.comfrontiersin.org For instance, the IR spectrum of trisorbicillinone E displayed absorptions for hydroxyl (3500 cm⁻¹) and carbonyl (1732 cm⁻¹) groups, while acremosorbicillinoid A showed similar bands at 3495 cm⁻¹ and 1725 cm⁻¹, respectively. nih.gov
While NMR can define the relative stereochemistry, determining the absolute three-dimensional arrangement of atoms requires other methods. Single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute stereochemistry of a chiral molecule, provided that a suitable crystal can be grown. frontiersin.orgmdpi.com This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise 3D coordinates of every atom. acs.orgmdpi.com This method was successfully used to determine the absolute configuration of penicillone (B1262262) B, a known mono-sorbicillinoid. frontiersin.org Although obtaining high-quality crystals can be a challenge, when successful, X-ray analysis provides definitive proof of the molecule's complete structure and stereochemistry. acs.orgnih.gov
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Classification Based on Core Skeletons and Linkages
Sorbicillinoids are a structurally diverse family of polyketides, with nearly 200 naturally occurring members identified to date. nih.gov They are broadly classified based on their structural features, primarily the number of sorbicillin-derived units they contain. nih.govmdpi.comnih.gov The main categories are monomeric, dimeric, trimeric, and hybrid sorbicillinoids. frontiersin.orgnih.govresearchgate.net This classification reflects the biosynthetic pathways where monomeric units undergo various reactions to form more complex structures. researchgate.net
Monomeric sorbicillinoids are the fundamental building blocks of this entire class of compounds. mdpi.comresearchgate.net They are hexaketide metabolites, meaning they are biosynthesized from six keto-acyl units, and are characterized by the presence of a signature sorbyl (hexa-2,4-dienoyl) side chain attached to a six-membered carbon ring. nih.govsemanticscholar.org
The monomeric group itself is diverse and can be subdivided into three main types:
Sorbicillins : This group is based on the archetypal compound, this compound, which features an aromatic resorcinol-type ring. researchgate.net Variations in this subgroup typically involve modifications to the sorbyl side chain, such as reduction of the double bonds (e.g., 2',3'-dihydrothis compound). mdpi.com
Sorbicillinols : These compounds, including the parent sorbicillinol, possess a non-aromatic, oxidatively dearomatized cyclohexadienone core. researchgate.netmdpi.comresearchgate.net Sorbicillinol is a key biosynthetic intermediate, formed by the oxidation of this compound, and serves as the precursor for the vast majority of more complex dimeric and trimeric sorbicillinoids through Diels-Alder and Michael-type reactions. researchgate.netresearchgate.net
Vertinolides : This subclass represents degradation products of other monomeric sorbicillinoids. mdpi.com They are distinguished by the absence of a carbon ring and the presence of a γ-lactone terminus. mdpi.comscispace.com An example is (+)-(R)-vertinolide, which differs in its stereochemistry from the previously discovered (S)-vertinolide. mdpi.com
The structural diversity within monomeric sorbicillinoids arises from various enzymatic modifications, including oxidation, reduction, and cyclization, leading to a wide array of unique chemical entities. researchgate.net
Oligomeric Sorbicillinoids
Oligomeric sorbicillinoids are natural products composed of two or more monomeric sorbicillinoid units. These complex molecules, typically found as dimers or trimers, showcase intriguing structural designs. researchgate.net Their assembly can occur through the homomerization of identical monomers produced by a single biosynthetic gene cluster (BGC) or through a heterologous combination of two different monomers from distinct BGCs. researchgate.net
The biosynthesis of nearly all sorbicillinoids shares a crucial initial step: the oxidative dearomatization of this compound to form sorbicillinol. researchgate.netmdpi.comfrontiersin.org This transformation is catalyzed by the FAD-dependent monooxygenase known as SorbC. mdpi.comfrontiersin.org The resulting sorbicillinol is a highly reactive and versatile intermediate, acting as the primary building block for the formation of more complex sorbicillinoids. researchgate.netfrontiersin.org The vast structural diversity within this class stems from sorbicillinol's ability to participate in various reactions, such as conjugate additions (acting as both a Michael acceptor and donor) and Diels-Alder reactions (acting as both a diene and dienophile). researchgate.net
The formation of dimeric sorbicillinoids often involves intermolecular Diels-Alder and Michael dimerization reactions. wsu.edu For instance, bisorbicillinol (B1251765) is a well-known homodimer. researchgate.net Other examples of dimeric sorbicillinoids include trichodimerol (B141336), bisorbibetanone, and bisvertinol (B1233759). researchgate.netmdpi.comfrontiersin.org Beyond dimers, trimeric sorbicillinoids have also been identified, although they are less common. frontiersin.orgnih.gov Trisorbicillinone E represents a rare trimeric sorbicillinoid, highlighting the structural possibilities within this subgroup. frontiersin.org
The structural elucidation of these complex oligomers relies on a combination of modern spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula. mdpi.com Extensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) data is employed to piece together the planar structure and relative configuration. mdpi.comfrontiersin.org To establish the absolute configuration of the molecules, experimental Electronic Circular Dichroism (ECD) spectra are compared with calculated spectra. mdpi.com
Table 1: Examples of Oligomeric Sorbicillinoids
| Compound Name | Oligomer Type | Key Structural Feature / Monomers | Source Organism Example |
|---|---|---|---|
| Bisorbicillinol | Dimer | Homodimer of sorbicillinol | Penicillium chrysogenum |
| Trichodimerol | Dimer | Dimer formed via Diels-Alder reaction | Trichoderma reesei |
| Bisorbibetanone | Dimer | Dimer with antioxidative properties | Penicillium sp. |
| Bisvertinol | Dimer | Dimer isolated from sponge-derived fungus | Trichoderma reesei |
Hybrid Sorbicillinoids
Hybrid sorbicillinoids are formed when a monomeric sorbicillinoid unit combines with a non-sorbicillinoid moiety. researchgate.net This fusion, occurring through either a Diels-Alder or a Michael reaction, results in a diverse array of structures with unique skeletons. researchgate.netfrontiersin.org The sorbicillinoid component typically acts as the diene in these reactions, while the non-sorbicillinoid part functions as the dienophile. researchgate.net
This hybridization greatly expands the chemical diversity of the sorbicillinoid family. The non-sorbicillinoid precursor can range from simple molecules to complex natural products. tum.de For example, the total synthesis of spirosorbicillinols involves the fusion of the highly reactive sorbicillinol with scytolide, which is derived from shikimic and quinic acid analogs. researchgate.net Other examples include sorbicatechol A, formed with a styrene (B11656) derivative, and rezishanone C, which incorporates an ethylvinyl ether. tum.de
A particularly rare and noteworthy subgroup of hybrid sorbicillinoids are those that incorporate nitrogen. acs.org The first nitrogen-containing sorbicillinoids, sorbicillactones A and B, were discovered in 2005. tum.deacs.org More recently, the co-culture of a deep-sea-derived Penicillium sp. with a sponge-derived Setosphaeria sp. yielded sorbicillalanines A and B. These compounds are unusual hybrid alkaloids featuring an unprecedented 6/5/6-fused ring system that includes a piperidin-2-one ring, making them the first sorbicillinoid alkaloids of their kind. acs.org
The structural determination of these hybrid molecules follows the same rigorous analytical chemistry principles applied to other sorbicillinoids, including detailed spectroscopic analysis (HRESIMS, 1D/2D NMR) and chiroptical methods like ECD calculations to confirm their complex three-dimensional structures and absolute configurations. acs.org
Table 2: Examples of Hybrid Sorbicillinoids
| Compound Name | Key Structural Feature | Non-Sorbicillinoid Component Type | Source Organism Example |
|---|---|---|---|
| Sorbicillactone A | Nitrogen-containing hybrid | Amino acid-derived | Penicillium chrysogenum |
| Spirosorbicillinol A | Spirocyclic bicyclo[2.2.2]octane backbone | Scytolide | Penicillium sp. |
| Sorbicatechol A | Hybrid with antiviral activity | Styrene derivative | Penicillium chrysogenum |
| Rezishanone C | Hybrid with an ether linkage | Ethylvinyl ether | Penicillium notatum |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Acresorbicillinol C |
| Bisorbicillinol |
| Bisorbibetanone |
| Bisvertinol |
| Dihydrothis compound (B3285229) |
| Dihydrosorbicillinol |
| Epoxysorbicillinol (B1243505) |
| Oxosorbicillinol (B1248106) |
| Rezishanone C |
| Sorbicatechol A |
| This compound |
| Sorbicillactone A |
| Sorbicillactone B |
| Sorbicillalanine A |
| Sorbicillalanine B |
| Sorbicillinol |
| Spirosorbicillinol A |
| Trichodimerol |
Synthetic and Biosynthetic Engineering Strategies
Total Synthesis Approaches to Sorbicillinoids
The total synthesis of sorbicillinoids has been approached through both purely chemical methods and innovative chemo-enzymatic strategies that harness the power of biocatalysts.
Chemical Total Synthesis Methodologies
A concise 12-step total synthesis of sorbicillactone A and its epimer, 9-epi-sorbicillactone A, has been reported. acs.org This strategy is significant as it does not begin with the natural precursor sorbicillin, allowing for the multi-gram scale production of the bicyclic core. acs.org A key step in this synthesis is an intramolecular conjugate addition of a tethered malonate, which facilitates the introduction of the lactone ring. acs.org
Another biomimetic synthesis was developed for sorbiterrin A, which features a bridged [3.3.1] ring system. nih.govacs.org This approach involved the preparation of acetoxy sorbicillinol from this compound via acetylation and subsequent treatment with [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). nih.govacs.org The core structure was then assembled through consecutive Michael additions and a silver nanoparticle-catalyzed bridged aldol (B89426) condensation. nih.govacs.org
While elegant, many total synthetic routes toward dimeric sorbicillinoids are not stereoselective and can be lengthy, with some routes comprising over 20 individual steps and resulting in a combined yield of less than 3%. nih.gov This highlights the need for more efficient synthetic strategies.
Chemo-Enzymatic Synthesis Utilizing Biocatalysts
Chemo-enzymatic approaches have emerged as a powerful alternative, integrating enzymatic transformations with chemical synthesis to achieve high efficiency and stereoselectivity. beilstein-journals.org A cornerstone of this strategy is the use of the FAD-dependent monooxygenase SorbC, which catalyzes the oxidative dearomatization of this compound to the highly reactive and unstable intermediate, sorbicillinol. nih.govbeilstein-journals.orgthieme-connect.comtum.de
This enzymatic step provides excellent regio- and enantioselectivity, producing the key (S)-sorbicillinol intermediate. nih.govthieme-connect.com This reactive precursor can then be subjected to various chemical transformations in a one-pot fashion to generate a diverse array of sorbicillinoids. nih.govthieme-connect.com The dimerization of sorbicillinol can be controlled by the choice of co-solvent, leading to different dimeric scaffolds through either Michael additions or Diels-Alder reactions. beilstein-journals.org For example, using dimethylformamide (DMF) as a co-solvent favors Michael addition/ketalization cascades to produce trichodimerol (B141336), while acetone (B3395972) promotes the Diels-Alder reaction to yield bisorbicillinol (B1251765). beilstein-journals.org
This chemo-enzymatic strategy has been successfully applied to the total synthesis of a range of sorbicillinoids, including oxosorbicillinol (B1248106), sorrentanone, rezishanones B and C, and sorbicatechol A. thieme-connect.com It has also enabled the first total synthesis of the spirosorbicillinols A-C. epfl.chresearchgate.netnih.gov This was achieved through the fusion of chemo-enzymatically generated sorbicillinol with synthetically prepared scytolide and its isomers via a Diels-Alder cycloaddition. epfl.chresearchgate.netnih.gov
Derivatization and Analog Synthesis
The development of efficient synthetic routes has opened the door for the creation of novel sorbicillinoid analogs with potentially enhanced or new biological activities.
Rational Design of Sorbicillinoid Analogues
The chemo-enzymatic approach is particularly well-suited for the rational design and synthesis of sorbicillinoid analogues. By quenching the enzymatically generated sorbicillinol with a variety of dienophiles, a focused library of structural analogues can be prepared. nih.gov This has been demonstrated in the synthesis of 15 sorbicatechol derivatives, where the natural 2-methoxyphenol substituent was replaced with substituted aromatic systems, alkanes, heterocycles, and ethers. nih.gov
This strategy allows for rapid access to structural diversity, which is crucial for exploring the structure-activity relationships (SAR) of the sorbicillinoid family. nih.gov The ability to modify both the sorbicillinol core and the dienophile partner provides a powerful platform for generating novel compounds. researchgate.netmdpi.compreprints.orguva.es
Structural Modification for Enhanced Bioactivity
The modification of the sorbicillinoid scaffold is aimed at improving their biological profiles. For example, a library of sorbicatechol analogues was synthesized and evaluated for their antiviral properties against influenza A virus and HIV-1. nih.gov While some cytotoxicity was observed, the study revealed that aromatic substitution on the bicyclo[2.2.2]octane core was necessary for antiviral activity, with one analogue showing an IC50 value of approximately 32 μM against HIV-1. nih.gov
The synthesis of sorbicillactone A analogues has also been a focus, given its potent anti-leukemic and anti-HIV activities. researchgate.net A chemoenzymatic approach has provided access to sorbicillactone A and several of its analogues with excellent yields and stereochemical control, facilitating in-depth biological and SAR studies. researchgate.net The structural diversity of naturally occurring sorbicillinoids, which includes monomeric, dimeric, trimeric, and hybrid structures, provides a rich template for further derivatization and optimization of their bioactivities. nih.govresearchgate.net
Biotechnological Production and Pathway Engineering
Understanding the biosynthetic pathway of sorbicillinoids is crucial for developing biotechnological production methods and for engineering novel compounds. The identification of the sorbicillinoid gene cluster in fungi like Penicillium chrysogenum and Trichoderma reesei has been a major breakthrough in this area. asm.orgfrontiersin.orgmdpi.comnih.govasm.org
The biosynthesis is initiated by two polyketide synthases (PKSs), SorA and SorB, which are responsible for generating the hexaketide precursors this compound and dihydrothis compound (B3285229). frontiersin.orgnih.govnih.gov The FAD-dependent monooxygenase SorC then oxidizes these precursors to the key intermediates (dihydro)sorbicillinol. frontiersin.orgnih.govnih.gov Another enzyme, the oxidoreductase SorD, is involved in the formation of oxosorbicillinol. nih.govnih.gov The expression of these pathway genes is controlled by two transcriptional regulators, SorR1 and SorR2. nih.govnih.gov
The elucidation of this pathway has enabled genetic studies and opened up new avenues for pathway engineering. asm.orgasm.orgcore.ac.uk For instance, by repairing a mutation in the pks13 gene (ortholog of sorA) in an industrial strain of P. chrysogenum, sorbicillinoid production was restored. asm.orgasm.org This demonstrates the potential for manipulating these pathways to enhance the production of specific sorbicillinoids or to generate novel derivatives. nih.gov
Heterologous expression of the sorbicillinoid biosynthetic genes in a suitable host organism is another promising strategy for biotechnological production. researchgate.net The development of microbial cell factories, such as engineered strains of Trichoderma reesei, provides a platform for the expression of fungal secondary metabolite biosynthetic pathways. researchgate.net
Genetic Manipulation of Fungal Producers (Gene Deletion, Overexpression)
Genetic manipulation of the native fungal producers of sorbicillinoids, such as Trichoderma reesei and Penicillium chrysogenum, is a powerful strategy to increase yields and understand the biosynthetic pathway. This is primarily achieved through gene deletion and overexpression techniques. scielo.org.pe
Gene Deletion:
The targeted removal of specific genes within the sorbicillinoid biosynthetic gene cluster (BGC) has been instrumental in elucidating the function of individual enzymes and redirecting metabolic flux. In T. reesei, the deletion of key genes has confirmed their roles in the biosynthetic pathway. For instance, deleting sor1 (the homolog of P. chrysogenum SorA), which encodes the first polyketide synthase (PKS), completely abolishes the production of all sorbicillinoids. frontiersin.orgfrontiersin.org Similarly, deleting sor3, the homolog of P. chrysogenum SorC which encodes a FAD-dependent monooxygenase, interrupts the pathway, preventing the oxidation of this compound to sorbicillinol. frontiersin.orgfrontiersin.org
In one study, the simultaneous knockout of the adjacent sorB and sorC genes in T. reesei was performed to create a cleaner metabolic background for heterologous expression, preventing the native production of sorbicillinoids which could interfere with the isolation of desired metabolites from an introduced pathway. nih.gov The deletion of the transcription factor Ypr1 in T. reesei was also shown to eliminate the synthesis of yellow sorbicillinoid pigments by halting the expression of most genes in the cluster. frontiersin.orgfrontiersin.org
In Penicillium chrysogenum, a fungus known for industrial penicillin production, the ability to produce sorbicillinoids was often lost during classical strain improvement programs. nih.govasm.org Studies have shown that deleting the PKS genes sorA and sorB eliminates sorbicillinoid production, which in turn significantly reduces the expression of other pathway genes, suggesting an autoinduction mechanism. nih.gov The deletion of the pks13 gene (Pc21g05080) in a this compound-producing P. chrysogenum strain also resulted in the loss of yellow pigment production. nih.gov
| Gene Deleted | Organism | Outcome | Reference(s) |
| sor1 (sorA homolog) | Trichoderma reesei | Complete abolishment of sorbicillinoid biosynthesis. | frontiersin.org, frontiersin.org |
| sorA (NR-PKS) | Trichoderma reesei | Ascertained the this compound BGC; abolished production of all sorbicillinoids. | uni-hannover.de |
| sor3 (sorC homolog) | Trichoderma reesei | Interruption of the pathway prior to the oxidation of this compound. | frontiersin.org, frontiersin.org |
| sor4 | Trichoderma reesei | Accumulation of dihydrosorbicillinol, suggesting a role in reduction steps. | frontiersin.org |
| sorB / sorC | Trichoderma reesei | Elimination of sorbicillinoid biosynthesis to create a clean host background. | nih.gov |
| Ypr1 (Regulator) | Trichoderma reesei | Abolished synthesis of yellow sorbicillinoids. | frontiersin.org, frontiersin.org |
| sorA / sorB (PKS genes) | Penicillium chrysogenum | Abolished sorbicillinoid production and reduced expression of other cluster genes. | nih.gov |
| sorC (Monooxygenase) | Penicillium chrysogenum | Increased levels of dihydrosorbicillinol. | nih.gov |
| pks13 | Penicillium chrysogenum | Inability to produce yellow pigmentation. | nih.gov |
Gene Overexpression:
Conversely, increasing the expression levels of key genes can significantly boost the production of sorbicillinoids. Overexpression of transcriptional regulators is a particularly effective strategy. In T. reesei, overexpressing the transcription factor ypr1 led to a significant increase in the production of numerous this compound-related compounds. rsc.org
In P. chrysogenum, the biosynthesis is regulated by the interplay of two transcriptional regulators, sorR1 and sorR2. nih.gov Overexpression of sorR1 resulted in elevated expression of the pathway genes, demonstrating its role as a transcriptional activator. nih.gov The role of sorR2 is more complex, appearing to control the expression of sorR1. nih.gov
A broader approach involves the overexpression of global regulators that affect multiple secondary metabolite clusters. In the marine-derived fungus Penicillium dipodomyis, overexpression of the global regulator LaeA induced significant metabolic changes and led to the discovery of two new sorbicillinoids, demonstrating that this technique can activate silent gene clusters. nih.govsemanticscholar.org
| Gene Overexpressed | Organism | Outcome | Reference(s) |
| ypr1 (Regulator) | Trichoderma reesei | Significant increase in the production of 78 different compounds, many this compound-related. | rsc.org |
| sorR1 (Regulator) | Penicillium chrysogenum | Elevated expression of sorbicillinoid pathway genes. | nih.gov |
| LaeA (Global Regulator) | Penicillium dipodomyis | Production of two new sorbicillinoids and four known analogues by activating a silent BGC. | nih.gov, semanticscholar.org |
Heterologous Expression Systems for Biosynthetic Pathways
Heterologous expression, which involves transferring the biosynthetic gene cluster for a specific compound into a different, more easily manipulated host organism, is a cornerstone of modern natural product research. nih.gov This strategy allows for the production of compounds from fungi that are difficult to cultivate in the lab and facilitates the elucidation of biosynthetic pathways by expressing genes individually or in new combinations. rsc.orgd-nb.info
Filamentous fungi like Aspergillus oryzae and Trichoderma reesei are often used as heterologous hosts due to their high capacity for secondary metabolite production and their ability to perform the necessary post-translational modifications of fungal enzymes. nih.govresearchgate.net
The sorbicillinoid biosynthetic pathway from T. reesei has been successfully reconstituted in A. oryzae. rsc.org Expressing the two polyketide synthases, TrsorA and TrsorB, together in A. oryzae resulted in the production of this compound and sorbicillinol, confirming their essential role. rsc.org Further co-expression of sorC and sorD from T. reesei in the A. oryzae host enabled the production of more complex dimeric sorbicillinoids, demonstrating the function of these enzymes in the pathway's later steps. researchgate.netresearchgate.net
Trichoderma reesei itself has been engineered as a host for heterologous expression. nih.govresearchgate.net By first deleting its native sorbicillinoid pathway, researchers created a "clean" strain. nih.gov Subsequently, expression vectors were developed to introduce and express genes from other fungi. This system was successfully tested by producing 3-methylorcinaldehyde and pretenellin A in the engineered T. reesei strain. nih.gov This approach opens the door for using T. reesei as a robust cell factory to convert various waste materials into valuable secondary metabolites. nih.gov
| Host Organism | Expressed Genes | Source Organism | Key Findings/Products | Reference(s) |
| Aspergillus oryzae NSAR1 | TrsorA + TrsorB | Trichoderma reesei | Production of this compound and sorbicillinol. | rsc.org |
| Aspergillus oryzae NSAR1 | TrsorA + TrsorB + TrsorC + TrsorD | Trichoderma reesei | Reconstitution of the pathway to produce epoxysorbicillinol (B1243505) and dimeric sorbicillinoids. | researchgate.net, researchgate.net, researchgate.net |
| Aspergillus oryzae NSAR1 | staE (transporter) + biosynthetic genes | Stagonospora sp. | Demonstrated that the transporter StaE is required for the formation of dimeric sorbicillinoids. | researchgate.net |
| Trichoderma reesei (sor-deleted) | aspks1 (nr-PKS) | Acremonium strictum | Production of 3-methylorcinaldehyde. | nih.gov |
| Trichoderma reesei (sor-deleted) | tenS + tenC (hr-PKS-NRPS) | Beauveria bassiana | Production of pretenellin A. | nih.gov |
Optimization of Fermentation and Bioprocess Parameters
Beyond genetic engineering, the yield of this compound can be maximized by carefully controlling the physical and chemical environment of the fungal culture. evologic.at Bioprocess optimization is critical for translating laboratory-scale discoveries into industrially viable production. google.commdpi.com This involves systematically adjusting parameters such as media composition, pH, temperature, aeration, and agitation speed. nih.govscholarsresearchlibrary.com
While specific optimization data for this compound is not as extensively published as for industrial antibiotics like penicillin, the principles are directly transferable. For Penicillium chrysogenum, a known producer of both penicillin and sorbicillinoids, fermentation conditions have been extensively studied. scholarsresearchlibrary.comispub.com Key parameters that are typically optimized include:
Carbon and Nitrogen Sources: The type and concentration of carbon (e.g., sucrose, glucose, lactose) and nitrogen (e.g., yeast extract, ammonium (B1175870) sulfate) sources profoundly impact fungal growth and secondary metabolism. scholarsresearchlibrary.comispub.com
Precursors: For certain secondary metabolites, feeding specific precursor molecules can dramatically increase yields. For penicillin production, phenoxyacetic acid (POA) is a critical precursor. nih.gov
pH: The initial pH of the culture medium and its control throughout the fermentation process is crucial, as enzymatic activities are highly pH-dependent. nih.govscholarsresearchlibrary.com
Temperature: Each fungal strain has an optimal temperature range for growth and for secondary metabolite production, which may not be the same. nih.govscholarsresearchlibrary.com
Inoculum Size: The initial concentration of fungal spores or mycelia can affect the length of the lag phase and the final product titer. nih.gov
Incubation Period: The duration of the fermentation must be optimized to harvest the product at its peak concentration before it begins to degrade. nih.gov
Modern bioprocess development often employs statistical methods and modeling to efficiently explore the vast parameter space and identify optimal conditions for maximizing yield and productivity. academicjournals.org
| Parameter | Organism (Example) | Optimized Condition (Example for Penicillin) | General Impact on this compound Production | Reference(s) |
| Carbon Source | Penicillium chrysogenum | Sucrose (21 g/L) | Affects primary growth and precursor availability for polyketide synthesis. | scholarsresearchlibrary.com |
| Nitrogen Source | Penicillium chrysogenum | Yeast Extract (3 g/L) | Influences biomass production and regulatory pathways for secondary metabolism. | scholarsresearchlibrary.com |
| Temperature | Penicillium chrysogenum | 25-28 °C | Controls enzyme kinetics and fungal growth rate. | nih.gov, scholarsresearchlibrary.com |
| Initial pH | Penicillium chrysogenum | 6.5-7.0 | Affects nutrient uptake and stability of secreted metabolites. | nih.gov, ispub.com |
| Inoculum Size | Penicillium chrysogenum | 1 x 10⁸ spores/mL | Determines the kinetics of the fermentation process. | nih.gov |
| Agitation | Penicillium chrysogenum | 120-180 rpm | Ensures proper mixing and oxygen transfer in submerged cultures. | nih.gov, scholarsresearchlibrary.com |
Biological Activities and Molecular Mechanisms
Antimicrobial Properties and Mechanisms
The antimicrobial effects of sorbicillinoids have been observed against various bacterial and fungal pathogens. semanticscholar.orgnih.gov
Certain sorbicillinoids function as natural photosensitizers, demonstrating antibacterial activity through photodynamic inactivation. biorxiv.org When exposed to UV light, these compounds can effectively generate singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). biorxiv.org This process leads to the photoinactivation of Gram-positive bacteria, such as Staphylococcus aureus. biorxiv.org The mechanism of this light-activated antibacterial action involves a significant increase in intracellular ROS, which in turn causes damage to cellular components like DNA without causing immediate and overt disruption of the cell membrane. biorxiv.org Sorbicillin itself has been noted for its antibacterial properties. rsc.org
Several sorbicillinoid derivatives exhibit potent antifungal activity by targeting essential components of the fungal cell wall. semanticscholar.orgmdpi.com A key mechanism is the inhibition of β-(1,6)-glucan biosynthesis, a critical process for fungal cell wall integrity. mdpi.comscripps.edu Bisvertinolone, a dimeric sorbicillinoid isolated from fungi like Acremonium strictum and Verticillium intertextum, was the first identified inhibitor of this pathway. scripps.eduresearchgate.net Other related compounds, such as bisvertinols, also display antifungal properties through the same mechanism against plant pathogens like Phytophthora capsici. asm.orgasm.org Additionally, compounds like oxosorbicillinol (B1248106) have shown moderate activity against various plant pathogenic fungi. researchgate.net
Table 1: Antifungal Activity of Selected Sorbicillinoids
| Compound | Target Organism | Mechanism/Activity | IC₅₀/MIC Value | Reference(s) |
| Bisvertinolone | Phytophthora capsici, Candida albicans | Inhibition of β-(1,6)-glucan biosynthesis | Not specified | scripps.eduasm.org |
| Oxosorbicillinol | Colletotrichum coccodes, Magnaporthe oryzae, Phytophthora infestans | Antimicrobial activity | MIC: 25-400 µg/mL | researchgate.net |
| Unnamed Sorbicillinoid | Cryptococcus neoformans | Antifungal Activity | IC₅₀: 69.06 ± 10.50 μM | mdpi.com |
Antibacterial Activity (e.g., photoinactivation through singlet oxygen generation)
Antiviral Activities
The sorbicillinoid class of compounds has demonstrated promising antiviral capabilities against several viruses. semanticscholar.orgmdpi.comasm.org For instance, sorbicilactone A and sorbicilactone B have been reported to possess anti-HIV properties. asm.org Research has also identified antiviral action against the influenza A (H1N1) virus. nih.gov Two specific compounds, sorbicatechols A and B, which are formed by the cycloaddition of a this compound component and a styrene (B11656) moiety, showed anti-H1N1 activity with IC₅₀ values of 85 µM and 113 µM, respectively. nih.govacs.org The dimeric sorbicillinoid, trichodimerol (B141336), is another member of this family noted for its antiviral effects. asm.orgasm.org
Table 2: Antiviral Activity of Selected Sorbicillinoids
| Compound | Virus | IC₅₀ Value | Reference(s) |
| Sorbicatechol A | Influenza A (H1N1) | 85 µM | nih.govacs.org |
| Sorbicatechol B | Influenza A (H1N1) | 113 µM | nih.govacs.org |
| Sorbicilactone A/B | HIV | Not specified | asm.org |
Cytotoxic Activities in Cell Lines and Apoptosis Induction Mechanisms
This compound and its derivatives, notably trichodimerol, have been shown to exert significant cytotoxic effects against various human cancer cell lines. rsc.orgresearchgate.netingentaconnect.com Studies have demonstrated their potent activity against leukemia (HL-60, U937) and breast cancer (T47D) cells. researchgate.netingentaconnect.com The cytotoxicity of this compound and trichodimerol is dose-dependent, with IC₅₀ values ranging from 6.55 µM to 28.55 µM across these cell lines. researchgate.netingentaconnect.com this compound has also displayed selective cytotoxic activity against human hepatocellular carcinoma (QGY-7703) cells with an IC₅₀ of 32.5 µM. mdpi.com
The primary mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death. researchgate.netingentaconnect.com Treatment with these compounds leads to a significant, dose-dependent increase in the levels of activated caspase-3/7, key executioner enzymes in the apoptotic cascade. researchgate.netingentaconnect.com Furthermore, flow cytometry analysis reveals a remarkable increase in the sub-G1 cell population, which is a hallmark of apoptotic cells. researchgate.netingentaconnect.com
Table 3: Cytotoxic Activity of this compound and Trichodimerol
| Compound | Cell Line | Cell Type | IC₅₀ Value (µM) | Reference(s) |
| This compound | HL-60 | Human Promyelocytic Leukemia | 10.05 | researchgate.netingentaconnect.com |
| This compound | U937 | Human Histiocytic Lymphoma | 28.55 | researchgate.netingentaconnect.com |
| This compound | T47D | Human Breast Cancer | 19.85 | researchgate.netingentaconnect.com |
| This compound | QGY-7703 | Human Hepatocellular Carcinoma | 32.5 | mdpi.com |
| Trichodimerol | HL-60 | Human Promyelocytic Leukemia | 6.55 | researchgate.netingentaconnect.com |
| Trichodimerol | U937 | Human Histiocytic Lymphoma | 11.25 | researchgate.netingentaconnect.com |
| Trichodimerol | T47D | Human Breast Cancer | 10.55 | researchgate.netingentaconnect.com |
The pro-apoptotic effects of this compound and trichodimerol are directly mediated by reactive oxygen species (ROS). researchgate.netingentaconnect.com Treatment of HL-60 cells with these compounds results in a dose-dependent elevation of intracellular ROS levels. researchgate.netingentaconnect.com The critical role of ROS in this process is confirmed by experiments showing that the ROS inhibitor N-acetyl-L-cysteine (NAC) can effectively block the apoptosis induced by these sorbicillinoids. researchgate.net The ROS-mediated apoptosis appears to involve the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. ingentaconnect.com Specifically, western blot analyses have shown that this compound and trichodimerol increase the levels of phosphorylated p38 MAPK while decreasing the levels of phosphorylated ERK, a pattern consistent with the induction of apoptosis in tumor cells. researchgate.netingentaconnect.com
Anti-Inflammatory Effects
This compound and its analogues are recognized as potent anti-inflammatory agents. semanticscholar.orgrsc.orgmedchemexpress.com The dimeric sorbicillinoid, trichodimerol, inhibits the production of the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α) in macrophages and monocytes, with an IC₅₀ value of 200 ng/mL. mdpi.com It also curtails eicosanoid secretion induced by lipopolysaccharides in human monocytic cells. mdpi.com
Other derivatives also contribute to the anti-inflammatory profile of this class. 6′-Hydroxyoxosorbicillinol has been found to inhibit soybean lipoxygenase activity and suppress the release of prostaglandin (B15479496) D₂ and leukotriene B₄, which are key mediators of inflammation. mdpi.com Another compound, bisorbicillinol (B1251765), has been identified as a potential antiallergic agent. mdpi.com It functions by inhibiting Lyn, a tyrosine kinase involved in allergic responses, which subsequently reduces the release of β-hexosaminidase and TNF-α secretion. mdpi.com
Table 4: Anti-Inflammatory Activity of Selected Sorbicillinoids
| Compound | Activity | IC₅₀ Value | Reference(s) |
| Trichodimerol | Inhibition of TNF-α production (macrophages/monocytes) | 200 ng/mL | mdpi.com |
| 6′-Hydroxyoxosorbicillinol | Inhibition of prostaglandin D₂ release | 10 µM | mdpi.com |
| 6′-Hydroxyoxosorbicillinol | Inhibition of leukotriene B₄ release | 100 µM | mdpi.com |
| 6′-Hydroxyoxosorbicillinol | Inhibition of soybean lipoxygenase | 16 µM | mdpi.com |
Enzyme Modulation and Inhibition
This compound and its related compounds have demonstrated the ability to inhibit several key enzymes, suggesting their potential as therapeutic agents.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a crucial enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. researchgate.netnih.gov this compound and its analogue 2′,3′-dihydrothis compound have been shown to inhibit AChE, with inhibition rates of 15.47% and 1.78%, respectively, at a concentration of 50 μg/mL. researchgate.netnih.govresearchgate.net Other sorbicillinoids, such as tetrahydrobisvertinolone and tetrahydrotrichodimer ether, also exhibit weak AChE inhibitory activity. nih.gov Furthermore, sorbiterrin A, a derivative of this compound, has been identified as a cholinesterase inhibitor with an IC₅₀ value of 25.0 μg/mL, indicating its potential for applications in neurological disorders. rsc.orgmdpi.com
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and its Derivatives
| Compound | Concentration (μg/mL) | Inhibition Rate (%) | IC₅₀ (μg/mL) |
|---|---|---|---|
| This compound | 50 | 15.47 | - |
| 2′,3′-dihydrothis compound | 50 | 1.78 | - |
| Tetrahydrobisvertinolone | 50 | 51.1 | - |
| Tetrahydrotrichodimer ether | 50 | 55.1 | - |
| Sorbiterrin A | - | - | 25.0 |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, making it a significant target for the development of treatments for type 2 diabetes and obesity. sci-hub.semdpi.com Certain sorbicillinoids have shown potential as PTP1B inhibitors. At a concentration of 40 μM, 2′,3′-dihydrothis compound and sohirnone A demonstrated moderate inhibitory activity against PTP1B, with inhibition ratios of 10.58% and 8.47%, respectively. mdpi.com These findings suggest that this compound-related compounds could be explored for their antidiabetic potential. mdpi.com
Alpha-Glucosidase Inhibition
Alpha-glucosidase inhibitors are therapeutic agents used in the management of type 2 diabetes by delaying carbohydrate absorption. nih.gov Several sorbicillinoids have been identified as having α-glucosidase inhibitory activity. nih.govresearchgate.net For instance, certain polyketides derived from Penicillium species have shown more potent inhibition of α-glucosidase than the positive control, acarbose, with IC₅₀ values ranging from 2.2 to 28.0 μM. researchgate.net This highlights the potential of sorbicillinoids as a source for new and effective α-glucosidase inhibitors. frontiersin.org
Antioxidant and Radical Scavenging Activities
Many sorbicillinoid compounds have been reported to possess antioxidant properties, primarily through their ability to scavenge free radicals. rsc.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. tandfonline.com
Bisorbicillinol, a dimeric sorbicillinoid, has demonstrated significant DPPH radical scavenging activity, with an ED₅₀ value of 31.4 μM, which is comparable to the synthetic antioxidant BHT. oup.comnih.govresearchgate.net Other sorbicillinoids, such as bisorbibutenolide and bisorbicillinolide, also exhibit radical scavenging properties, although their activity is observed over a longer period. rsc.orgtandfonline.comtandfonline.com this compound itself has a weaker but still notable radical scavenging effect. tandfonline.comtandfonline.com The antioxidant potential of these compounds makes them interesting candidates for further investigation into their protective effects against oxidative stress-related conditions. nih.gov
Table 2: DPPH Radical Scavenging Activity of Sorbicillinoids
| Compound | ED₅₀ (μM) |
|---|---|
| Bisorbicillinol | 31.4 |
| Bisorbibutenolide | 80.8 |
| Bisorbicillinolide | 88.8 |
| This compound | 152.3 |
| α-tocopherol (control) | 17.0 |
Neuroprotective and Neuritogenic Potential
This compound and related compounds have shown promise in the protection and regeneration of nerve cells. targetmol.com In a study using a 6-hydroxydopamine-induced Parkinson's disease cell model, this compound demonstrated both neuroprotective and neuritogenic activity at concentrations of 1 and 10 μg/mL. researchgate.netnih.gov A water fraction containing this compound-like metabolites from the halotolerant fungus Penicillium flavigenum also exhibited similar effects. researchgate.netnih.gov This fraction was found to improve cell viability, reduce the production of reactive oxygen species, and decrease apoptotic cell death. researchgate.netnih.gov Furthermore, it significantly induced the growth of neurites, the projections from a neuron that conduct nerve impulses. researchgate.netnih.gov These findings suggest that this compound-like compounds could be valuable natural products for the development of new treatments for neurodegenerative diseases. researchgate.netnih.gov
Phytotoxic Activity
Phytotoxins are metabolites produced by fungi that can be poisonous to plants. nih.gov Sorbicillinoids, produced by various plant pathogenic and endophytic fungi, have demonstrated phytotoxic, or herbicidal, activity. nih.govrsc.orgmdpi.com
In one study, major sorbicillinoids showed strong, dose-dependent inhibition of radicle and germ elongation in both rice and lettuce seeds. frontiersin.org One particular compound displayed inhibitory activity comparable to the commercial herbicide glyphosate (B1671968). frontiersin.org Another study reported that a sorbicillinoid analog significantly inhibited the germ elongation of Eleusine indica (Indian goosegrass), while another analog was more effective at inhibiting radicle elongation, with both being more potent than glyphosate in their respective effects. nih.gov The mechanism of this herbicidal activity appears to involve the induction of lignin (B12514952) biosynthesis, leading to a thickening of the cell wall and subsequent inhibition of weed growth. nih.gov These findings highlight the potential of sorbicillinoids as natural herbicides. nih.govresearchgate.net
**Table 3: Phytotoxic Activity of Sorbicillinoids against *Eleusine indica***
| Compound | Activity | IC₅₀ (μg/mL) |
|---|---|---|
| Asperthis compound A (analog 1) | Germ elongation inhibition | 28.8 |
| Known analog (6) | Radicle elongation inhibition | 25.6 |
| Glyphosate (control) | Germ elongation inhibition | 66.2 |
| Glyphosate (control) | Radicle elongation inhibition | 30.9 |
Other Biological Activities (e.g., Antiallergic, Antimicroalgal)
Beyond their more extensively studied properties, this compound and its derivatives, known as sorbicillinoids, have demonstrated a range of other notable biological effects, particularly antiallergic and antimicroalgal activities. nih.gov These activities highlight the diverse potential of this class of fungal metabolites. nih.gov
Antiallergic Activity
Certain sorbicillinoids have been identified as potential antiallergic agents. rsc.org Research into their mechanisms has shown inhibitory effects on key pathways involved in allergic reactions. For instance, this compound has been shown to inhibit the release of β-hexosaminidase and the production of tumor necrosis factor-alpha (TNF-α) in rat basophilic leukemia (RBL-2H3) cells. medchemexpress.commedchemexpress.com The bisorbicillinoid, bisorbicillinol, has been noted for its ability to inhibit the Lyn tyrosine kinase, a crucial component in allergic response signaling, marking it as a promising candidate for further investigation as an anti-allergic compound. rsc.org
Table 1: Antiallergic Activities of Sorbicillinoids
| Compound | Cell Line | Activity | Findings |
| This compound | Rat RBL-2H3 cells | Inhibition of β-hexosaminidase release | Active in reducing the release of this degranulation marker following IgE-stimulation. medchemexpress.com |
| This compound | Rat RBL-2H3 cells | Reduction of TNF-α level | Showed inhibition of calcium ionophore-induced TNF-α production. medchemexpress.com |
| Bisorbicillinol | Not specified | Inhibition of Lyn tyrosine kinase | Identified as a new candidate for an anti-allergic agent due to its inhibitory action on this kinase. rsc.org |
Antimicroalgal Activity
Several sorbicillinoids, particularly those isolated from marine-derived fungi, exhibit significant antimicroalgal properties. nih.govkib.ac.cn Fungi of the genus Trichoderma, a known producer of sorbicillinoids, have been a key source of these bioactive compounds. kib.ac.cnscione.com Studies on metabolites from Trichoderma species have revealed potent activity against various microalgae. kib.ac.cn For example, antifungal and antimicroalgal trichothecene (B1219388) sesquiterpenes have been isolated from the marine algicolous fungus Trichoderma brevicompactum. kib.ac.cn While research continues to identify the specific sorbicillinoid structures responsible for these effects, the general activity within this class of compounds is a subject of ongoing investigation. nih.govscione.com
Table 2: Antimicroalgal Activities of Sorbicillinoids and Related Compounds
| Producing Organism | Compound Class | Bioactivity | Source Context |
| Marine-derived Trichoderma species | Sorbicillinoids | Antimicroalgal | Metabolites from these fungi have shown potent antimicroalgal activity. kib.ac.cn |
| Trichoderma brevicompactum (marine algicolous fungus) | Trichothecene Sesquiterpenes | Antifungal and Antimicroalgal | Specific compounds from this fungus demonstrated activity against microalgae. kib.ac.cn |
| Fungi (General) | Sorbicillinoids | Antimicroalgal | This activity is listed among the other biological properties of the sorbicillinoid family. nih.gov |
Ecological and Physiological Roles of Sorbicillinoids
Fungal Metabolite Production and Distribution in Mycota
Sorbicillinoids are produced by a number of distantly related ascomycete fungi. researchgate.netnih.gov They were first identified as an impurity in penicillin from Penicillium notatum in 1948. mdpi.comnih.govfrontiersin.org Since then, over 150 sorbicillinoid compounds have been isolated from both terrestrial and marine-derived fungi. nih.govmdpi.com
The production of these yellow-to-orange pigments has been documented across several fungal genera, primarily within the Ascomycota phylum. researchgate.netnih.gov Key producers include species from the genera Penicillium, Trichoderma, Acremonium, and Ustilaginoidea. nih.govresearchgate.netmdpi.com They have also been found in Aspergillus, Clonostachys, Phialocephala, Verticillium, Paecilomyces, and Scytalidium. researchgate.netmdpi.comfrontiersin.org The distribution of these fungi spans various environments, with sorbicillinoid-producing species being isolated from soil, marine sediments, and as endophytes within plants or as plant pathogens. nih.govresearchgate.netmdpi.com For instance, endophytic fungi from plants like Coptis chinensis and sponge-associated fungi such as Trichoderma reesei have been identified as sources of diverse sorbicillinoids. frontiersin.orgfrontiersin.org
The biosynthesis of sorbicillinoids involves a conserved gene cluster. frontiersin.org This cluster typically includes two polyketide synthase (PKS) genes, sorA and sorB, which are fundamental for producing the initial polyketide precursors. researchgate.netasm.org An FAD-dependent monooxygenase, SorC, then catalyzes the oxidative dearomatization of these precursors, like sorbicillin and dihydrothis compound (B3285229), to form key intermediates such as sorbicillinol and dihydrosorbicillinol. frontiersin.orgresearchgate.netmdpi.com These intermediates serve as building blocks for the vast array of more complex dimeric and trimeric sorbicillinoids. frontiersin.org The regulation of this gene cluster is complex, involving transcription factors and chromatin-level modifications. nih.govnih.gov In Penicillium chrysogenum, the production of these yellow pigments was historically eliminated during classical strain improvement programs aimed at maximizing penicillin production. asm.org
Table 1: Distribution of Sorbicillinoid-Producing Fungi
| Genus | Environment/Source |
| Acremonium | Terrestrial, Marine-derived researchgate.netmdpi.comresearchgate.net |
| Aspergillus | Terrestrial, Marine-derived researchgate.netmdpi.com |
| Clonostachys | Terrestrial, Marine-derived researchgate.netmdpi.com |
| Penicillium | Terrestrial, Marine, Sponge-derived researchgate.netnih.govmdpi.comasm.org |
| Trichoderma | Terrestrial soil, Marine, Endophytic researchgate.netnih.govmdpi.comfrontiersin.org |
| Ustilaginoidea | Plant pathogen researchgate.netmdpi.com |
| Verticillium | Terrestrial researchgate.netmdpi.com |
| Phialocephala | Marine-derived researchgate.netmdpi.com |
| Scytalidium | Marine-derived mdpi.com |
| Paecilomyces | Marine-derived mdpi.com |
Roles in Fungal Vegetative Growth and Development
Sorbicillinoids play multifaceted roles in the life of the fungi that produce them, influencing both growth and development. In the industrial fungus Trichoderma reesei, the genes responsible for sorbicillinoid biosynthesis are expressed during periods of rapid vegetative growth. nih.govnih.gov However, there is also evidence that these metabolites can have a growth-limiting effect on T. reesei itself, potentially as a self-regulatory mechanism to prevent overgrowth. frontiersin.orgmdpi.com Deletion of the histone H3K9 methyltransferase, TrDim5, in T. reesei leads to impaired vegetative growth and conidiation but significantly increases sorbicillinoid production, suggesting a complex regulatory link between development and secondary metabolism. nih.gov
Interkingdom Interactions and Chemical Ecology
Sorbicillinoids are key mediators in the interactions between their fungal producers and other organisms, functioning as agents of chemical ecology. ebi.ac.uk
Sorbicillinoids are significantly involved in the interactions between fungi and plants, often acting as phytotoxins. mdpi.comnih.gov In the case of Ustilaginoidea virens, a pathogen of rice, the sorbicillinoids it produces exhibit strong inhibitory effects on the radicle and germ elongation of rice and lettuce seedlings. nih.govfrontiersin.org This phytotoxicity suggests that sorbicillinoids may act as virulence factors during the infection process, helping the fungus to colonize its host. nih.govfrontiersin.org
Conversely, sorbicillinoids produced by other fungi can play a protective role for plants. Trichoderma longibrachiatum, a fungus known for its biocontrol properties, produces sorbicillinoids that effectively suppress the development of plant diseases such as tomato late blight, caused by Phytophthora infestans. mdpi.comscione.com When applied to tomato plants, the sorbicillinoid bisvertinolone significantly reduced disease development. mdpi.com This demonstrates that sorbicillinoids can function as antifungal agents that protect plants from pathogenic fungi, highlighting the complex and context-dependent roles of these metabolites in plant-microbe relationships. mdpi.comscione.comscione.com
A primary ecological role of sorbicillinoids is their antagonistic activity against a wide range of organisms, which helps the producing fungus compete in its environment. frontiersin.org They exhibit notable antifungal properties against various plant pathogenic fungi. frontiersin.orgmdpi.com For example, culture supernatants from T. reesei containing sorbicillinoids were found to impair the growth of pathogens such as Alternaria alternata, Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani. frontiersin.org Similarly, sorbicillinoids isolated from T. longibrachiatum, including bisvertinolone, oxosorbicillinol (B1248106), and epoxysorbicillinol (B1243505), showed strong inhibitory activity against a panel of phytopathogenic fungi. mdpi.comnih.govscione.com Bisvertinolone, in particular, has been identified as a potent antifungal agent that can induce morphological malformations in the hyphae of Phytophthora capsici by inhibiting β-1,6-glucan biosynthesis. mdpi.comscione.com
Sorbicillinoids also possess antibacterial activity, although some reports describe it as weak. researchgate.net Certain compounds, such as saturnispols F and H, have shown significant inhibition against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com Other sorbicillinoids, including bisvertinolone and oxosorbicillinol, have also demonstrated activity against various bacteria. mdpi.commdpi.com This broad spectrum of antagonistic activity underscores the importance of sorbicillinoids in chemical defense and competition for resources in microbial communities. frontiersin.org
Advanced Analytical Methodologies for Sorbicillinoid Analysis
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of sorbicillinoids, enabling their separation from complex fungal metabolomes. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of sorbicillinoid analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and purification of sorbicillinoids from fungal extracts. acs.orgmdpi.comchromatographyonline.com This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the compounds with the stationary phase. chromatographyonline.com
Reverse-phase HPLC (RP-HPLC) is the most common mode used for sorbicillinoid analysis, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). frontiersin.org The addition of acids, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution. numberanalytics.comnih.gov
Key applications of HPLC in sorbicillinoid research include:
Monitoring and Profiling: HPLC with Diode Array Detection (DAD) is frequently used to monitor the production of sorbicillinoids in fungal cultures over time and to compare the metabolic profiles of different strains or culture conditions. numberanalytics.comphenomenex.comijsrtjournal.com Detection is often performed at specific wavelengths, such as 370 nm, where sorbicillinoids exhibit strong absorbance. numberanalytics.comphenomenex.com
Purification: Preparative and semi-preparative HPLC are essential for isolating pure sorbicillinoids for structural elucidation and bioactivity studies. nih.govijsrtjournal.comfrontiersin.org Fractions are collected and can be further analyzed by other spectroscopic techniques.
Quantification: HPLC allows for the quantification of specific sorbicillinoids in a sample, which is crucial for studying biosynthetic pathways and production yields. frontiersin.org
Table 1: Examples of HPLC Methods for Sorbicillinoid Analysis
| Sorbicillinoid/Fungus | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| Sorbicillinol from Trichoderma sp. USF-2690 | Shiseido Capcell pak C18 SG120 (4.6 x 150 mm) | CH₃CN / 0.5% CH₃COOH (4:6) | 0.5 mL/min | UV at 370 nm | frontiersin.org |
| Sorbicillinoids from Ustilaginoidea virens | Phenomenex C18 (i.d., 150 mm × 2.0 mm, 3 µm) | Gradient of Methanol and Water (0.02% TFA) | 1.0 mL/min | UV at 370 nm | numberanalytics.com |
| Sorbicillinoids from Acremonium chrysogenum C10 | Thermo Hypersil Gold-C18 (5 μm, 250 mm × 4.6 mm) | Acetonitrile / Acidic water (0.1% formic acid) | 1 mL/min (analytical), 2 mL/min (semi-preparative) | UV/Visible Detector | nih.gov |
| Sorbicillin from Penicillium chrysogenum | Not specified | Not specified | Not specified | UV at 227 nm | asm.org |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, superior resolution, and enhanced sensitivity. phenomenex.comijsrtjournal.comeag.com UHPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns packed with sub-2 µm particles. phenomenex.comeag.com These smaller particles lead to a more efficient separation and narrower peaks. numberanalytics.comphenomenex.com
The main advantages of UHPLC for sorbicillinoid analysis include:
Increased Throughput: The ability to perform rapid separations is highly beneficial for screening large numbers of samples, for instance, in metabolomics studies or for monitoring fermentation processes. phenomenex.com
Improved Resolution: The high resolving power of UHPLC is crucial for separating complex mixtures of structurally similar sorbicillinoid isomers and analogues, which may co-elute in standard HPLC systems. numberanalytics.comchromatographyonline.com
Enhanced Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, which is advantageous for detecting low-abundance sorbicillinoids. numberanalytics.comphenomenex.com
Reduced Solvent Consumption: Faster run times and the use of smaller column dimensions lead to a significant reduction in solvent usage, making UHPLC a "greener" and more cost-effective technique. chromatographyonline.comchromatographyonline.com
A study on the biosynthesis of sorbicillinoids in Penicillium chrysogenum utilized a UHPLC system with a sub-2.2 µm particle size column, demonstrating its utility in resolving complex metabolite profiles. asm.org Another study used UHPLC-MS/MS for the metabolomic analysis of fungal extracts to guide the discovery of new bioactive compounds. nih.gov
Table 2: Comparison of Typical HPLC and UHPLC Parameters
| Parameter | HPLC | UHPLC | Reference |
|---|---|---|---|
| Particle Size | 3-5 µm | < 2 µm | phenomenex.comeag.com |
| Operating Pressure | up to 600 bar (~8,700 psi) | up to 1000-1200 bar (~15,000-17,400 psi) | phenomenex.comijsrtjournal.com |
| Analysis Time | Longer | Up to 10-fold faster | numberanalytics.comphenomenex.com |
| Resolution | Good | Higher | numberanalytics.comphenomenex.com |
| Sensitivity | Standard | Enhanced | numberanalytics.comphenomenex.com |
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the structural characterization of sorbicillinoids. When coupled with chromatographic separation, it provides a wealth of information, from accurate molecular weight to fragmentation patterns that aid in structural elucidation.
High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-Q-TOF MS) is a powerful technique for determining the elemental composition of unknown compounds. mdpi.comgeologyscience.ru Electrospray ionization (ESI) is a soft ionization method that generates intact molecular ions, while the Q-TOF mass analyzer provides high mass accuracy (typically <5 ppm error). mdpi.comnih.gov
This accuracy allows for the unambiguous determination of the molecular formula of a sorbicillinoid, which is the first critical step in its structural elucidation. frontiersin.orgnih.govmdpi.com For example, the molecular formula of a new sorbicillinoid, acremosorbicillinoid A, was established as C₂₁H₂₈O₅ based on a positive HRESIMS ion. frontiersin.org Similarly, the molecular formula of 14,20-dihydroxybislongiquinolide was determined by HRESIMS to be C₂₈H₃₂O₁₀. mdpi.com The technique is routinely used to confirm the identity of known sorbicillinoids and to characterize novel derivatives isolated from fungal extracts. researchgate.netresearchgate.netmdpi.com
Orbitrap mass spectrometry is another high-resolution mass spectrometry technique widely used in sorbicillinoid research. frontiersin.orgnih.govnih.gov An Orbitrap mass analyzer traps ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the mass-to-charge ratio of the ions, allowing for very high-resolution and high-accuracy mass measurements.
Several studies have employed HPLC systems coupled to a benchtop Orbitrap Exactive mass spectrometer for the detailed analysis of sorbicillinoid production in fungi like Penicillium chrysogenum and Trichoderma reesei. asm.orgnih.govnih.gov This setup has been instrumental in comparative metabolomics, allowing researchers to identify and compare the levels of various sorbicillinoids, including sorbicillinol, dihydrosorbicillinol, and bisvertinolone, in wild-type and mutant strains. nih.govnih.gov The high resolving power of the Orbitrap is crucial for separating and identifying co-eluting compounds in complex fungal extracts. nih.govsemanticscholar.org
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the definitive method for comprehensive metabolite profiling of sorbicillinoids in fungal extracts. nih.govnih.govnih.gov LC-MS provides separation and accurate mass detection, while LC-MS/MS offers an additional dimension of structural information through controlled fragmentation of selected ions. nih.govfrontiersin.org
In an LC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a sorbicillinoid) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is often characteristic of a particular chemical scaffold and can be used to identify the compound or to deduce structural features. nih.gov For instance, the fragmentation of various dimeric sorbicillinoids often reveals the presence of their monomeric precursors like sorbicillinol. nih.gov
This approach has been successfully applied to:
Identify known sorbicillinoids by comparing their retention times and mass spectra with those of authentic standards or literature data. nih.govmdpi.com
Discover novel sorbicillinoids by analyzing unannotated peaks in the chromatogram. nih.govnih.gov
Elucidate biosynthetic pathways by tracking the appearance and disappearance of intermediates over time or in different mutant strains. frontiersin.orgnih.govresearchgate.net
Perform comparative metabolomics to understand how genetic or environmental changes affect the production of sorbicillinoids. nih.govnih.govnih.gov
**Table 3: Sorbicillinoids Identified by LC-MS-based Metabolite Profiling of *Penicillium chrysogenum***
| Compound Name | Molecular Formula | Observed m/z [M+H]⁺ | Reference |
|---|---|---|---|
| This compound | C₁₄H₁₆O₃ | 233.1179 | mdpi.comnih.gov |
| Sorbicillinol | C₁₄H₁₆O₄ | 249.11 | nih.gov |
| Dihydrosorbicillinol | C₁₄H₁₈O₄ | 251.13 | nih.gov |
| Oxosorbicillinol (B1248106) | C₁₄H₁₄O₅ | Not specified | nih.gov |
| Bisorbicillinol (B1251765) | C₂₈H₃₀O₈ | Not specified | nih.gov |
| Bisvertinolone | C₂₈H₃₂O₈ | Not specified | nih.gov |
Orbitrap Mass Spectrometry
Advanced Spectroscopic Methods
Advanced spectroscopic techniques are indispensable for the detailed structural analysis of complex natural products like sorbicillinoids. These methods provide profound insights into the molecular framework, stereochemistry, and electronic properties, which are crucial for understanding their biosynthesis and biological function.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation and confirmation of sorbicillinoids. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can piece together the complex architecture of these polyketides.
1D NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, provides initial information about the chemical environment of atoms within the molecule. For instance, the ¹H NMR spectrum of a sorbicillinoid can reveal the number and type of protons, such as those on olefinic chains, aromatic rings, and methyl groups, while the ¹³C NMR spectrum confirms the carbon skeleton, including characteristic signals for carbonyls and double bonds. gwdguser.de In the analysis of sohirnone A, a nor-derivative of dihydrothis compound (B3285229), ¹H NMR was very similar to the parent compound but showed an additional aromatic proton signal while missing an aromatic methyl group signal, providing initial clues to its structure. gwdguser.de
For unambiguous structural assignment, 2D NMR techniques are employed. These include:
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings, helping to establish connections between adjacent protons, for example, along a side chain. asm.org
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, mapping out the C-H bonds in the molecule. asm.org
These methods were instrumental in confirming the structure of bisorbicillinol, a dimeric sorbicillinoid isolated from a Penicillium chrysogenum mutant. asm.org Careful interpretation of 1D and 2D NMR spectra allowed for the complete assignment of all ¹H and ¹³C chemical shifts, matching them with previously reported data. asm.org
| Position | δH (ppm, J in Hz) | δC (ppm) |
|---|---|---|
| 2-CH₃ | 1.86 (s) | - |
| 3-OH | 11.77 (s) | - |
| 5-H | 7.24 (s) | - |
| 6-CH₃ | 1.49 (s) | - |
| 2'-H | 6.65 (d, 14.8) | - |
| 3'-H | 7.45 (dd, 10.6, 14.8) | - |
| 4'-H | 6.30 (dd, 10.6, 15.2) | - |
| 5'-H | 6.39 (dq, 15.2, 6.0) | - |
| 6'-H₃ | 1.93 (d, 6.0) | - |
| CH₃CO | 2.15 (s) | - |
Electron Paramagnetic Resonance (EPR) Spectroscopy (for radical studies)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic method for studying molecules or materials that contain unpaired electrons. wikipedia.orgbruker.com This makes it an invaluable tool for investigating free radicals and transition metal complexes. wikipedia.org In the context of natural products research, EPR is frequently used to assess the antioxidant and radical-scavenging capabilities of compounds. researchgate.net
While direct EPR studies focusing on the this compound radical itself are not extensively documented in the available literature, the technique is highly relevant for understanding the bioactivity of sorbicillinoids. Several compounds in this class have demonstrated significant radical-scavenging properties. For example, a sorbicillinoid derivative isolated from Acremonium chrysogenum showed potent scavenging activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net
EPR spectroscopy can be applied to:
Directly detect and quantify free radicals: It can monitor the formation and decay of radical species during chemical reactions. wikipedia.org
Elucidate radical structure: Analysis of the EPR spectrum can provide information on the geometry of a radical and the orbital of the unpaired electron. wikipedia.org
Investigate reaction mechanisms: In studying the antioxidant activity of a sorbicillinoid, EPR could be used to monitor the transfer of an electron or hydrogen atom from the sorbicillinoid to a free radical, thereby elucidating the scavenging mechanism.
The study of the mechanism of enzymes involved in this compound biosynthesis, such as flavin-dependent monooxygenases, may also involve EPR techniques to investigate potential radical intermediates in the catalytic cycle. researchgate.net Given the established antioxidant potential of sorbicillinoids, EPR remains a critical, if underutilized, tool for exploring the mechanistic details of their radical-scavenging functions. researchgate.netresearchgate.net
Biophysical Characterization Techniques (e.g., Microscale Thermophoresis for Enzyme-Ligand Binding)
Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify the interactions between biomolecules in solution. wikipedia.org It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. wikipedia.orgyoutube.com This movement is sensitive to changes in a molecule's size, charge, and hydration shell, which are often altered upon ligand binding. youtube.com
The MST signal is derived from two effects: thermophoresis and Temperature-Related Intensity Change (TRIC), where the fluorescence of a probe changes with temperature. wikipedia.org By keeping the concentration of a fluorescently labeled molecule (the target, e.g., an enzyme) constant and titrating it with a non-fluorescent binding partner (the ligand, e.g., this compound), a binding curve can be generated to determine the dissociation constant (K_d), a measure of binding affinity. youtube.com
A key interaction in the this compound biosynthetic pathway that can be analyzed by MST is the binding of sorbicillinoid precursors to the enzymes that modify them. A prime example is the interaction between this compound (the ligand) and the FAD-dependent monooxygenase SorC (the enzyme target) from Penicillium chrysogenum. mdpi.com This enzyme catalyzes the crucial oxidative dearomatization of this compound to produce sorbicillinol. mdpi.comfrontiersin.org
To study this interaction using MST:
The SorC enzyme would be fluorescently labeled.
A constant concentration of the labeled SorC would be mixed with varying concentrations of this compound.
The samples would be loaded into capillaries and analyzed in an MST instrument. youtube.com
The change in the normalized fluorescence upon heating with an infrared laser would be plotted against the this compound concentration.
The resulting sigmoidal curve would be fitted to determine the K_d value for the SorC-sorbicillin interaction.
MST offers several advantages for studying such enzyme-ligand systems: it requires very small sample amounts, measurements are performed in solution without immobilization, and it can be used in complex biological liquids. wikipedia.orgnrel.gov This makes it an ideal technique for the detailed quantitative characterization of the enzymatic steps within the sorbicillinoid biosynthetic pathway.
Genomic and Transcriptomic Approaches in Metabolomics
The integration of genomics and transcriptomics with metabolomics provides a powerful framework for understanding and manipulating the biosynthesis of sorbicillinoids. By studying the genes responsible for their production, researchers can elucidate the biosynthetic pathway and engineer strains for improved or novel compound production.
Gene Knockout and Overexpression Studies
Gene knockout (deletion) and overexpression studies are fundamental genetic techniques used to determine the function of specific genes within a biosynthetic gene cluster (BGC). By observing how the deletion or increased expression of a gene affects the metabolic profile of an organism, its role in the pathway can be deduced.
In Penicillium chrysogenum, the sorbicillinoid pathway has been extensively studied using these methods. nih.govresearchgate.net The BGC contains genes for two polyketide synthases (sorA and sorB), several modifying enzymes (sorC, sorD), and two transcriptional regulators (sorR1, sorR2). nih.gov
PKS Genes: Deletion of either of the PKS genes, sorA or sorB, completely abolished the production of all sorbicillinoid-related compounds, confirming their essential role in synthesizing the polyketide backbone. nih.govresearchgate.net
Regulatory Genes: The role of the transcriptional regulators was also clarified. Deletion of sorR1 eliminated the expression of all other biosynthetic genes in the cluster, indicating it is a critical transcriptional activator. nih.gov Conversely, overexpression of sorR1 led to an earlier onset of sorbicillinoid production. The second regulator, sorR2, appears to have a more complex inhibitory role, as its overexpression strongly reduced the expression of pathway genes at later growth stages. nih.gov
Modifying Enzyme Genes: Deleting the oxidoreductase gene sorD resulted in the accumulation of the intermediate (dihydro)sorbillinol, identifying SorD as the enzyme responsible for the final conversion to oxosorbicillinol. nih.gov
Similar studies in Trichoderma reesei involving the deletion of sor1 (homolog of sorA) and sor3 (homolog of sorC) have confirmed the conserved function of these genes in sorbicillinoid biosynthesis across different fungal species. frontiersin.org
| Gene | Putative Function | Study Type | Observed Effect on Sorbicillinoid Production |
|---|---|---|---|
| sorA | Polyketide Synthase | Deletion | Production eliminated |
| sorB | Polyketide Synthase | Deletion | Production eliminated |
| sorC | FAD-dependent monooxygenase | Deletion | Sorbicillinol and dihydrosorbicillinol absent |
| sorD | Oxidoreductase | Deletion | Oxosorbicillinol absent; (dihydro)sorbillinol accumulates |
| sorR1 | Transcriptional Activator | Deletion | Production eliminated |
| sorR1 | Transcriptional Activator | Overexpression | Earlier onset of biosynthesis |
| sorR2 | Transcriptional Regulator | Deletion | Complex impact on gene expression profiles |
| sorR2 | Transcriptional Regulator | Overexpression | Production abolished |
In Silico Analysis and Genome Mining for BGCs
In silico analysis and genome mining are computational approaches used to identify potential BGCs for secondary metabolites within an organism's genome. mdpi.comrevista-agroproductividad.org With the increasing availability of sequenced fungal genomes, these methods are essential for discovering novel natural products and understanding the evolutionary history of their biosynthetic pathways. researchgate.net
Bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and FungiSMASH are widely used to scan genomic data for the characteristic features of BGCs, such as the presence of core enzymes like polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), alongside tailoring enzymes and regulatory genes. mdpi.comjmicrobiol.or.kr
For sorbicillinoids, genome mining has been instrumental in:
Identifying BGCs: The sorbicillinoid BGC was first identified in fungi like P. chrysogenum and Trichoderma reesei through genome analysis. frontiersin.org These clusters typically contain two PKS genes, which is a hallmark of this particular pathway. researchgate.net
Predicting Function: In silico analysis of the open reading frames within the BGC allows for the prediction of each gene's function based on homology to known enzymes. For example, sorC was predicted to encode an FAD-dependent monooxygenase, a function later confirmed by gene knockout and in vitro assays. mdpi.comfrontiersin.org
Comparative Genomics: By comparing the sorbicillinoid BGCs across different fungal species, researchers can study the evolution of the pathway. Such analyses have revealed that the cluster likely evolved through a combination of vertical inheritance and several lateral gene transfer events between different fungal lineages. nih.gov
Discovering Cryptic Pathways: Genome mining can uncover "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions, representing a vast, untapped reservoir of novel chemical diversity. researchgate.net Activating these silent clusters is a promising strategy for discovering new sorbicillinoid derivatives.
This computational approach complements experimental work by guiding gene knockout studies and providing a roadmap for understanding how these complex molecules are assembled. jmicrobiol.or.kr
Future Perspectives and Research Trajectories
Elucidation of Undiscovered Biosynthetic Steps and Enzymes
While significant strides have been made in understanding sorbicillinoid biosynthesis, several enzymatic steps and regulatory mechanisms remain to be fully characterized. The biosynthesis of these hexaketide metabolites begins with the formation of sorbicillin and dihydrothis compound (B3285229) by the action of polyketide synthases SorA and SorB. researchgate.netnih.gov These intermediates are then converted to (dihydro)sorbicillinol by the FAD-dependent monooxygenase SorC and subsequently to oxosorbicillinol (B1248106) by the oxidoreductase SorD. researchgate.netnih.gov
Future research will likely focus on:
Identifying and characterizing the enzymes responsible for the later, more complex tailoring reactions that lead to the vast diversity of sorbicillinoid structures. This includes the enzymes involved in Diels-Alder and Michael addition reactions that form dimeric and trimeric sorbicillinoids. mdpi.comfrontiersin.org
Investigating the regulatory networks that control the expression of the sorbicillinoid biosynthetic gene cluster. This includes the interplay between transcriptional regulators like SorR1 and SorR2 and the intriguing autoinduction mechanism where sorbicillinoids themselves activate the transcription of the biosynthetic genes. researchgate.netnih.govnih.gov
Exploring the biosynthesis in different fungal species , such as Trichoderma reesei, to understand the variations in the biosynthetic pathways and the evolution of these complex metabolic routes. frontiersin.org In T. reesei, the roles of Sor1 (homolog of SorA) and Sor3 (homolog of SorC) have been verified in vivo. frontiersin.org The FAD/flavin mononucleotide-containing dehydrogenase Sor4 is suggested to be involved in the reduction of 2′,3′-dihydrosorbicillinol to sorbicillinol. frontiersin.org
Exploration of Novel Sorbicillinoid Structures and Derivatives
The discovery of new natural sorbicillinoids and the synthesis of novel derivatives are crucial for expanding the chemical space and identifying compounds with enhanced or novel biological activities. Fungi, particularly those from unique environments like marine ecosystems and endophytic associations, remain a promising source for new sorbicillinoid structures. nih.govnih.gov For instance, recent studies on the marine-derived fungus Acremonium chrysogenum led to the isolation of new derivatives, acresorbicillinols A–C. mdpi.comx-mol.net
Key research directions include:
Bioprospecting in underexplored fungal habitats to isolate new sorbicillinoid-producing strains. nih.gov
Utilizing advanced analytical techniques like high-resolution electrospray ionization mass spectroscopy (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of newly discovered compounds. mdpi.comx-mol.net
Employing chemoenzymatic and synthetic biology approaches to create novel sorbicillinoid derivatives. mdpi.comresearchgate.net This could involve using enzymes with altered substrate specificity or engineering biosynthetic pathways to produce designed molecules.
Development of Sustainable and Scalable Production Methods
To fully realize the therapeutic and biotechnological potential of sorbicillinoids, robust and scalable production methods are essential. Current production often relies on the fermentation of natural producing organisms, which can be inefficient. mdpi.compreprints.org
Future efforts will concentrate on:
Heterologous expression of sorbicillinoid biosynthetic gene clusters in well-characterized and industrially relevant host organisms like Aspergillus oryzae or Trichoderma reesei. mdpi.comresearchgate.net This approach can lead to higher yields and simplified purification processes.
Metabolic engineering and fermentation optimization to enhance the production of specific sorbicillinoids in both native and heterologous hosts. nih.govresearchgate.net This includes optimizing culture conditions and engineering precursor supply pathways.
Developing biocatalytic and chemoenzymatic processes for the synthesis of complex sorbicillinoids from simpler, more accessible precursors. researchgate.net This strategy can provide access to compounds that are difficult to produce through fermentation alone.
Deeper Understanding of Ecological and Physiological Roles
The ecological and physiological functions of sorbicillinoids in their producing organisms are not yet fully understood. These compounds likely play important roles in microbial competition, defense, and signaling. nih.govnih.gov
Future research should aim to:
Investigate the role of sorbicillinoids in fungal development and stress response . Studies in Ustilaginoidea virens have shown that sorbicillinoids contribute to mycelial growth, sporulation, and cell wall integrity. nih.gov
Elucidate the function of sorbicillinoids in microbial interactions , including their potential as antifungal or antibacterial agents in their natural environment. frontiersin.orgnih.gov
Explore the influence of environmental factors , such as carbon and nitrogen sources, pH, and light, on sorbicillinoid biosynthesis and its ecological implications. nih.gov
Advanced Mechanistic Studies of Biological Activities
While numerous biological activities have been reported for sorbicillinoids, including antimicrobial, cytotoxic, and antioxidant effects, the underlying mechanisms of action are often not well defined. nih.govnih.govmdpi.com
Prospective studies will focus on:
Identifying the specific cellular targets of bioactive sorbicillinoids.
Utilizing structural biology techniques to understand the molecular interactions between sorbicillinoids and their protein targets. The crystal structures of SorC and SorD from Penicillium chrysogenum with this compound bound have provided insights into their catalytic mechanisms. acs.org
Conducting detailed structure-activity relationship (SAR) studies to correlate specific structural features with biological activity, guiding the design of more potent and selective derivatives.
Applications in Biotechnology and Agri-Food Industries
The diverse biological activities of sorbicillinoids suggest their potential for a wide range of applications in biotechnology and the agri-food sector. nih.govteagasc.ie
Key areas for future development include:
Development as phytotoxins for herbicides : Some sorbicillinoids exhibit phytotoxic activity, suggesting their potential as natural herbicides. frontiersin.org
Use as food preservatives and colorants : The antimicrobial and pigment properties of sorbicillinoids could be exploited in the food industry. mdpi.comnih.gov
Application in animal health and production : Biotechnology can improve animal health through new vaccines and diagnostic tests, and sorbicillinoids could play a role in developing new therapeutic agents. teagasc.ie
Biocontrol agents in agriculture : Fungi that produce sorbicillinoids, such as Trichoderma species, are used as biocontrol agents against plant pathogens. researchgate.net Understanding the role of sorbicillinoids in these interactions could lead to improved biocontrol strategies.
Enzyme applications in food processing : Biotechnology provides enzymes for various food processing applications, and the discovery of novel enzymes from sorbicillinoid-producing fungi could lead to new opportunities. teagasc.ie
Advances in Analytical Chemistry for Sorbicillinoid Discovery and Quantification
Advances in analytical chemistry are crucial for the discovery, characterization, and quantification of sorbicillinoids. acs.orgazolifesciences.com The complexity of fungal metabolomes requires highly sensitive and selective analytical techniques.
Future progress in this area will likely involve:
The application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for the sensitive detection and structural elucidation of novel sorbicillinoids in complex mixtures. azolifesciences.com
The use of advanced NMR techniques for the unambiguous structure determination of new compounds. waterandwastewater.com
The development of quantitative methods , such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of sorbicillinoid levels in fermentation broths and biological samples. researchgate.netmdpi.com
The implementation of miniaturized and automated analytical platforms for high-throughput screening of fungal extracts for new sorbicillinoids. waterandwastewater.com
The integration of metabolomics approaches with genomics and transcriptomics to link the production of specific sorbicillinoids to their biosynthetic gene clusters.
Q & A
Q. How to design a robust study investigating this compound’s mechanism of action?
- Methodological Answer :
- Multi-omics integration : Transcriptomics (RNA-seq of treated macrophages) + metabolomics (UPLC-QTOF) to identify pathways like NF-κB .
- Knockdown/knockout models : Use siRNA or CRISPR-Cas9 in THP-1 cells to validate IL-1β suppression .
- Negative controls : Include solvent-only groups and non-sorbicillinoid polyketides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
